1,13-Tridecanolide
Descripción
Oxacyclotetradecan-2-one has been reported in Angelica archangelica with data available.
Structure
3D Structure
Propiedades
Número CAS |
1725-04-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
oxacyclotetradecan-2-one |
InChI |
InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2 |
Clave InChI |
IUDIJIVSWGWJNV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCOC(=O)CCCCC1 |
melting_point |
27.5 °C |
Otros números CAS |
1725-04-8 |
Descripción física |
Solid |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Occurrence of 1,13-Tridecanolide in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanolide is a macrocyclic lactone, a class of organic compounds characterized by a lactone ring consisting of 12 or more atoms. These compounds are of significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities and unique aromatic properties. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, with a focus on quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins.
Natural Sources and Quantitative Analysis
The primary and most well-documented natural source of this compound is the root of Angelica archangelica L., commonly known as angelica root.[1] This plant is a member of the Apiaceae family and has a long history of use in traditional medicine and as a flavoring agent. The concentration of this compound in Angelica archangelica can vary significantly depending on the preparation and storage of the plant material.
Table 1: Quantitative Data of this compound in Angelica archangelica Root
| Plant Material Preparation | Component Analyzed | Concentration of this compound | Reference |
| Dried and comminuted roots | Macrolide fraction of essential oil | 50.0% | [2][3] |
| Crushed and stored roots (approx. 2.5 months) | Essential oil | 5.4–6.1% |
Note: The significant difference in concentration highlights the importance of the post-harvest processing of the plant material. The higher concentration in the macrolide fraction is due to the removal of other volatile components of the essential oil.
Experimental Protocols
The extraction, isolation, and quantification of this compound from Angelica archangelica root involve a multi-step process. The following protocols are based on methodologies described in the scientific literature.
Extraction of Essential Oil by Steam Distillation
This method is used to isolate the volatile components, including this compound, from the plant material.
-
Plant Material: Dried and comminuted roots of Angelica archangelica.
-
Apparatus: Clevenger-type apparatus for steam distillation.
-
Procedure:
-
The dried and ground angelica roots are placed in a distillation flask with water.
-
Steam is passed through the plant material, causing the volatile oils to evaporate with the water vapor.
-
The vapor mixture is then cooled in a condenser, which liquefies the oil and water.
-
The essential oil, being less dense than water, separates and can be collected.
-
The process is continued until no more oil is recovered. The yield of essential oil is typically in the range of 0.3-0.4% of the dry weight of the roots.[2]
-
Isolation of the Macrolide Fraction
To concentrate the macrocyclic lactones, including this compound, fractionation of the essential oil is performed.
-
Method: Column chromatography.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Procedure:
-
The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.
-
The column is eluted with a solvent gradient.
-
Fractions are collected at regular intervals.
-
Each fraction is analyzed (e.g., by thin-layer chromatography or GC) to identify the fractions containing the macrolides.
-
The fractions containing the macrolide lactones are combined and the solvent is evaporated to yield the concentrated macrolide fraction.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program:
-
Initial temperature: 70°C.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis:
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a pure standard. The peak area of this compound in the sample is then used to calculate its concentration.
-
Biosynthesis of this compound (Hypothetical Pathway)
The specific biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is hypothesized to be derived from long-chain fatty acids through a series of enzymatic reactions. The biosynthesis of very-long-chain fatty acids (VLCFAs) is a known process in plants and serves as a likely precursor pool.
The proposed pathway likely involves the following key stages:
-
De novo fatty acid synthesis: Production of C16 and C18 fatty acids in the plastids.
-
Fatty acid elongation: Extension of the carbon chain of fatty acids by elongase complexes in the endoplasmic reticulum to produce VLCFAs.
-
Hydroxylation: Introduction of a hydroxyl group at the ω-1 position of the fatty acid chain.
-
Lactonization: Intramolecular esterification between the terminal carboxyl group and the hydroxyl group to form the macrocyclic lactone ring.
The enzymes involved in the final hydroxylation and lactonization steps in the context of macrocyclic lactone formation in plants are yet to be identified.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction and analysis of this compound.
Hypothetical Biosynthetic Pathway of this compound
Caption: A hypothetical biosynthetic pathway for this compound in plants.
Conclusion
Angelica archangelica stands out as the primary documented plant source of this compound. The concentration of this valuable macrocyclic lactone is highly dependent on the processing of the root material, with fractionation of the essential oil yielding the highest concentrations. The detailed experimental protocols provided herein offer a robust framework for the extraction and quantification of this compound for research and drug development purposes. While the complete biosynthetic pathway is yet to be fully elucidated, the proposed route via very-long-chain fatty acid metabolism provides a logical foundation for future investigations into the enzymatic machinery responsible for its production in plants. Further research into other plant species, particularly within the Apiaceae family, may reveal additional natural sources of this and other related macrocyclic lactones.
References
An In-depth Technical Guide on the Core Biosynthesis Pathway of 1,13-Tridecanolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,13-Tridecanolide is a macrocyclic lactone with potential applications in various fields, including fragrance and pharmaceuticals. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological production. This technical guide outlines a putative biosynthesis pathway for this compound, likely involving a Type I Polyketide Synthase (PKS). While a definitive pathway has not been fully elucidated in the literature, this document consolidates current knowledge on macrolide biosynthesis to propose a scientifically grounded pathway. Furthermore, it provides detailed experimental protocols for the elucidation and characterization of this pathway, along with a framework for the presentation of quantitative data.
Introduction to this compound and its Putative Biosynthesis
This compound is a 13-membered macrolide, a class of natural products known for their diverse biological activities. The structural backbone of such macrolides is typically assembled by large, multifunctional enzymes known as Polyketide Synthases (PKSs).[1][2][3] These enzymes utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a series of condensation and modification reactions to build the polyketide chain.[4] The final step in the formation of macrolactones is an intramolecular cyclization, often catalyzed by a thioesterase (TE) domain at the terminus of the PKS enzyme complex.[1]
Given the 13-carbon backbone of this compound, its biosynthesis is hypothesized to proceed via a Type I PKS pathway. This guide proposes a putative modular PKS system responsible for its synthesis and outlines the experimental methodologies required to validate this hypothesis.
Proposed Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound is initiated with a starter unit, likely acetyl-CoA, followed by five cycles of chain elongation using malonyl-CoA as the extender unit. The polyketide chain is assembled on an Acyl Carrier Protein (ACP) and undergoes a series of modifications catalyzed by different enzymatic domains within the PKS modules. The final linear precursor is 13-hydroxytridecanoic acid, which is then cyclized to form the this compound ring.
The proposed PKS for this compound synthesis would consist of a loading module and five extension modules. Each module is responsible for one round of chain elongation and comprises a set of enzymatic domains. The key domains include:
-
Acyltransferase (AT): Selects and loads the starter and extender units onto the ACP.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
-
Enoylreductase (ER): Reduces the enoyl intermediate to a saturated acyl chain.
-
Thioesterase (TE): Catalyzes the release and cyclization of the final polyketide chain.
Below is a DOT language script for the proposed signaling pathway.
Caption: Proposed modular PKS pathway for this compound biosynthesis.
Data Presentation
Quantitative data from experimental studies are critical for understanding the efficiency and kinetics of the biosynthesis pathway. All quantitative data should be summarized in clearly structured tables for easy comparison. Below is a template for presenting such data.
| Parameter | Value | Units | Experimental Condition | Reference |
| Enzyme Kinetics | ||||
| Km (Acetyl-CoA) | e.g., 50 | µM | Purified loading module AT domain, 25°C, pH 7.5 | (Hypothetical) |
| kcat (Acetyl-CoA) | e.g., 10 | s-1 | Purified loading module AT domain, 25°C, pH 7.5 | (Hypothetical) |
| Km (Malonyl-CoA) | e.g., 25 | µM | Purified Module 1 AT domain, 25°C, pH 7.5 | (Hypothetical) |
| kcat (Malonyl-CoA) | e.g., 20 | s-1 | Purified Module 1 AT domain, 25°C, pH 7.5 | (Hypothetical) |
| Precursor Concentration | ||||
| Intracellular Acetyl-CoA | e.g., 100 | µM | In vivo measurement from producing organism | (Hypothetical) |
| Intracellular Malonyl-CoA | e.g., 50 | µM | In vivo measurement from producing organism | (Hypothetical) |
| Product Yield | ||||
| Titer of this compound | e.g., 150 | mg/L | Fermentation in optimized medium for 7 days | (Hypothetical) |
| Conversion Efficiency | e.g., 5 | % | (moles of product / moles of precursor) | (Hypothetical) |
Experimental Protocols
The following protocols describe the key experiments required to identify and characterize the biosynthesis pathway of this compound.
Identification of the Putative PKS Gene Cluster
Objective: To identify the gene cluster responsible for this compound biosynthesis in the producing organism (e.g., Angelica archangelica or a microbial producer).
Methodology:
-
Genome Sequencing: Sequence the genome of the producing organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the genome for putative PKS gene clusters. Look for clusters containing genes encoding the necessary PKS domains (KS, AT, KR, DH, ER, ACP, TE).
-
Gene Knockout and Complementation: To confirm the function of the identified gene cluster, perform targeted gene knockouts of key PKS genes. Analyze the resulting mutant for the loss of this compound production using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Subsequently, reintroduce the wild-type gene into the mutant (complementation) to rescue the production of the macrolide.
Heterologous Expression of the PKS Gene Cluster
Objective: To express the identified PKS gene cluster in a well-characterized host to confirm its function and facilitate further studies.
Methodology:
-
Vector Construction: Clone the entire PKS gene cluster into a suitable expression vector for a heterologous host, such as Escherichia coli or Streptomyces coelicolor. Codon optimization of the genes for the chosen host may be necessary to improve expression levels.
-
Host Transformation: Introduce the expression vector into the heterologous host.
-
Cultivation and Induction: Grow the recombinant host under conditions that induce the expression of the PKS genes.
-
Product Analysis: Extract metabolites from the culture and analyze for the production of this compound and potential intermediates using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
In Vitro Reconstitution and Enzyme Assays
Objective: To characterize the function of individual PKS domains and modules.
Methodology:
-
Protein Expression and Purification: Individually clone, express, and purify the PKS proteins or individual domains.
-
Enzyme Assays:
-
Acyltransferase (AT) Assay: Measure the transfer of radiolabeled or fluorescently tagged acyl-CoA substrates to the ACP domain.
-
Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) Assays: Use synthetic N-acetylcysteamine (SNAC) thioesters of the respective intermediates as substrates and monitor the reaction by LC-MS. The consumption of NADPH can also be monitored spectrophotometrically for reductase domains.
-
Thioesterase (TE) Assay: Provide the purified TE domain with the synthetic 13-hydroxytridecanoyl-SNAC thioester and monitor the formation of this compound by LC-MS.
-
Below is a DOT language script for the experimental workflow.
Caption: Experimental workflow for elucidating the biosynthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound and a detailed roadmap for its experimental validation. The proposed PKS-based pathway is consistent with the known biosynthesis of other macrolides. The outlined experimental protocols, from gene cluster identification to in vitro enzyme characterization, offer a robust framework for researchers to unravel the precise enzymatic steps involved in the formation of this intriguing molecule. The successful elucidation of this pathway will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the engineered production of this compound and novel analogs with potentially enhanced properties.
References
- 1. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation of Polyene Macrolide Biosynthesis: Interplay between Polyketide Synthase Domains and Modules as Revealed via Domain Swapping, Mutagenesis, and Heterologous Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic engineering of macrolide biosynthesis: past advances, current state, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
1,13-Tridecanolide: A Technical Overview for Research and Development
CAS Number: 1725-04-8 IUPAC Name: Oxacyclotetradecan-2-one
This technical guide provides a comprehensive overview of 1,13-Tridecanolide, a naturally occurring macrocyclic lactone. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting the current state of knowledge on its chemical properties, synthesis, and potential biological activities based on the broader class of macrocyclic lactones.
Physicochemical Properties
This compound, also known as Oxacyclotetradecan-2-one, is a 13-membered macrocyclic lactone. It is a naturally occurring compound found in the root of the Angelica plant (Angelica archangelica). Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1725-04-8 | |
| IUPAC Name | Oxacyclotetradecan-2-one | |
| Synonyms | Tridecanolide, 13-Tridecanolide, Tridecano-13-lactone | |
| Molecular Formula | C₁₃H₂₄O₂ | |
| Molecular Weight | 212.33 g/mol | |
| Appearance | Solid | |
| Melting Point | 33-36 °C | |
| Boiling Point | 123-125 °C at 3 mmHg | |
| logP (predicted) | 4.15 - 4.81 | |
| Water Solubility (predicted) | 0.0048 g/L |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in the literature, the general synthesis of macrocyclic lactones is a well-established field in organic chemistry. A common and powerful method for the formation of large rings is Ring-Closing Metathesis (RCM). This reaction typically involves a diene precursor and a ruthenium-based catalyst.
A conceptual workflow for the synthesis of this compound via RCM is presented below. This would involve the synthesis of a long-chain ω-hydroxy acid with a terminal double bond, followed by esterification with an unsaturated alcohol to form a diene ester, which can then undergo intramolecular cyclization.
Biological Activity and Potential for Drug Development
Currently, this compound is primarily recognized as a fragrance compound and a component of angelica root oil. There is a notable lack of research into its specific pharmacological activities. However, the broader class of macrocyclic lactones encompasses a wide range of biologically active molecules, suggesting that this compound could be a subject for future investigation in drug discovery.
Macrocyclic lactones have demonstrated significant potential in various therapeutic areas.[1] For instance, some macrolides are potent antiparasitic agents, while others exhibit anticancer properties.[1]
| Class of Macrocyclic Lactone | Example | Biological Activity |
| Avermectins | Ivermectin | Anthelmintic, insecticidal |
| Epothilones | Epothilone B | Anticancer (microtubule stabilization) |
| Tacrolimus (FK506) | Tacrolimus | Immunosuppressant |
| Rapamycin (Sirolimus) | Rapamycin | Immunosuppressant, anticancer (mTOR inhibitor) |
The anticancer activity of some macrocyclic lactones has been attributed to their ability to modulate various signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[2] A generalized signaling pathway that can be targeted by certain anticancer macrocyclic lactones is illustrated below.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not available. However, the pharmacokinetic properties of the broader class of macrocyclic lactones have been studied, particularly for antiparasitic agents.[1] Generally, these compounds are characterized by high lipophilicity, which leads to a large volume of distribution and prolonged retention in tissues, especially adipose tissue.[1] Their metabolism and elimination can be influenced by interactions with drug transporters such as P-glycoprotein.
Conclusion
This compound is a naturally occurring macrocyclic lactone with well-defined physicochemical properties but limited biological characterization in the context of drug development. While it is currently known primarily as a fragrance compound, the diverse and potent biological activities of other macrocyclic lactones suggest that this compound and similar simple macrocycles could represent an underexplored area for pharmaceutical research. Future studies are warranted to investigate its potential pharmacological effects and to establish any structure-activity relationships that could guide the design of novel therapeutic agents.
References
Spectroscopic Data and Characterization of 1,13-Tridecanolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,13-Tridecanolide, a macrocyclic lactone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.12 | t | ~5.0 | H-13 |
| ~2.30 | t | ~7.0 | H-2 |
| ~1.63 | m | - | H-3, H-12 |
| ~1.25 | br s | - | H-4 to H-11 |
Note: Predicted data based on analogous structures. Experimental values may vary.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174.0 | C-1 (C=O) |
| ~63.5 | C-13 |
| ~34.5 | C-2 |
| ~29.0 - 25.0 | C-3 to C-12 |
Note: Predicted data based on analogous structures. Experimental values may vary.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
Note: Typical absorption frequencies for macrocyclic lactones.[1][2][3]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 213.18 | [M+H]⁺ |
| 235.16 | [M+Na]⁺ |
Note: Predicted molecular ion peaks. Fragmentation patterns will vary with ionization technique.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of macrocyclic lactones and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16-32.
-
Relaxation delay: 1.0 s.
-
Acquisition time: ~3-4 s.
-
Spectral width: -2 to 12 ppm.
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard zgpg30 with proton decoupling.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2.0 s.
-
Acquisition time: ~1-2 s.
-
Spectral width: -10 to 220 ppm.
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent such as chloroform or dichloromethane.
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Acquire a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.[4]
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).[5]
-
Parameters:
-
Ionization mode: Positive ion mode is typically used for detecting [M+H]⁺ and [M+Na]⁺ adducts.
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas (N₂): Flow rate adjusted to obtain a stable spray.
-
Drying gas (N₂): Temperature and flow rate optimized to desolvate the ions.
-
Mass range: Scan from m/z 50 to 500.
-
-
Procedure: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for obtaining and analyzing spectroscopic data.
References
Olfactory Landscape of 1,13-Tridecanolide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic lactones are a significant class of compounds in the fragrance industry, prized for their characteristic musk odors. Among these, 1,13-Tridecanolide serves as a fundamental structure whose olfactory properties and those of its analogs are of considerable interest for the development of new fragrance ingredients and for understanding the molecular basis of olfaction. This technical guide provides an in-depth exploration of the olfactory characteristics, analytical methodologies, and receptor-level interactions of this compound and related molecules.
Data Presentation: Olfactory Properties
| Compound | Structure | Odor Description | Odor Threshold (ppb in air) |
| This compound | C₁₃H₂₄O₂ | Musk-like (as a macrocyclic lactone found in Angelica root) | Not Available |
| (12S)-(-)-12-Methyl-13-tridecanolide | C₁₄H₂₆O₂ | Animalic, musky, camphoraceous[1] | Not Available |
| (12R)-(+)-12-Methyl-13-tridecanolide | C₁₄H₂₆O₂ | Sandalwood-like musk note[1] | Not Available |
| 5-Tridecanolide | C₁₃H₂₄O₂ | Fatty, creamy, sweet, waxy, buttery, peach, coconut, dairy, fruity, milky[2] | Not Available |
Experimental Protocols
The evaluation of the olfactory properties of this compound and its analogs requires rigorous and standardized experimental protocols. The following sections detail the methodologies for sensory analysis and instrumental odor characterization.
Sensory Panel Evaluation for Odor Threshold and Characterization
The determination of odor thresholds and the qualitative description of odor profiles are conducted using trained sensory panels. The protocols are designed to minimize bias and ensure the reproducibility of results, often following standards such as EN 13725 and ISO 8586[3][4].
1. Panelist Recruitment and Training:
-
Recruitment: Candidates are selected based on their ability to perceive and describe a range of standard odorants. Health and lifestyle factors that could affect olfactory sensitivity are also considered.
-
Training: Panelists undergo extensive training to familiarize themselves with a standardized vocabulary of odor descriptors and to improve their consistency in rating odor intensity. Training involves repeated exposure to reference odorants and participation in mock panel sessions. A training period of 60 hours is suggested for comprehensive sensory analysis competence.
2. Odor Threshold Determination (Forced-Choice Ascending Concentration Series Method):
-
Sample Preparation: A dilution series of the analyte (e.g., this compound) is prepared in an appropriate solvent (e.g., diethyl phthalate (B1215562) or ethanol).
-
Presentation: Panelists are presented with a series of three samples (a triangle test), where one contains the odorant at a specific concentration and the other two are blanks (solvent only).
-
Procedure: The test begins with the lowest concentration and proceeds to higher concentrations. For each set, the panelist is required to identify the sample that is different from the other two.
-
Threshold Calculation: The individual odor threshold is the lowest concentration at which the panelist correctly identifies the odorous sample. The group's odor detection threshold is typically calculated as the geometric mean of the individual thresholds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.
1. Sample Preparation:
-
The macrocyclic lactone sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
For complex matrices, a pre-concentration step such as solid-phase microextraction (SPME) may be employed. For instance, a 65 µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber can be exposed to the headspace of the sample at 60°C for 20 minutes.
2. GC-MS/O Instrumentation and Parameters:
-
Gas Chromatograph: An Agilent 6890 GC or similar, coupled to a mass spectrometer (MS) and an olfactometry port.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of macrocyclic musks.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.7 mL/min.
-
Injection: A split/splitless injector is used, with an injection volume of 1 µL. The injector temperature is typically set to 250°C.
-
Oven Temperature Program: A typical program for macrocyclic musks starts at a lower temperature and ramps up to a higher temperature to ensure the elution of these relatively high-boiling-point compounds. For example, an initial temperature of 37°C, ramped to 100°C at 3.5°C/min, and then to 250°C at 15°C/min.
-
Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port, typically in a 1:1 ratio.
-
Olfactometry Port: The transfer line to the sniffing port is heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the port to prevent nasal dehydration.
3. Data Acquisition and Analysis:
-
A trained panelist sniffs the effluent from the olfactometry port and records the retention time, duration, intensity, and a descriptor for each perceived odor.
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
By correlating the retention times of the odor events with the retention times of the peaks in the chromatogram, the odor-active compounds can be identified.
Signaling Pathways and Receptor Interactions
The perception of musk odors is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. Recent research has identified key human olfactory receptors responsible for the detection of macrocyclic musks.
The primary receptors involved in the perception of macrocyclic lactones and ketones are OR5AN1 and OR5A2 . These are G-protein coupled receptors (GPCRs) that, upon binding with a musk odorant, initiate a signaling cascade.
Mechanism of Activation:
-
Binding: The macrocyclic musk molecule binds to the specific binding pocket of the OR5AN1 or OR5A2 receptor.
-
Conformational Change: Ligand binding induces a conformational change in the receptor protein.
-
G-protein Activation: The conformational change activates a coupled heterotrimeric G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of a musk odor.
It is noteworthy that not all macrocyclic lactones activate these receptors with the same efficacy. For instance, studies have shown that OR5A2 is a key receptor for most macrocyclic lactones, while OR5AN1 is the dominant receptor for macrocyclic ketones like muscone.
Conclusion
The olfactory properties of this compound and its analogs are a complex interplay of molecular structure and receptor interaction. While qualitative data points to a musk-like scent profile, further research is needed to quantify the odor threshold of the parent compound. The detailed experimental protocols for sensory and instrumental analysis provided herein offer a framework for such investigations. The elucidation of the roles of OR5AN1 and OR5A2 in musk perception represents a significant step forward in our understanding of the molecular basis of olfaction and provides valuable targets for the rational design of new fragrance molecules.
References
The Discovery and Isolation of 1,13-Tridecanolide from Angelica archangelica Root: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angelica archangelica L., commonly known as garden angelica, is a plant of the Apiaceae family long valued in traditional medicine. Its root is a rich source of bioactive compounds, including a variety of macrocyclic lactones which contribute to its characteristic aroma and potential therapeutic properties. This technical guide focuses on the discovery and isolation of a specific macrocyclic lactone, 1,13-Tridecanolide, from the root of Angelica archangelica. This document outlines the initial identification of this compound and provides a detailed overview of the experimental methodologies for its extraction and the enrichment of the macrolide fraction. Quantitative data on the composition of the essential oil and its fractions are presented, and a generalized workflow for the isolation process is visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Angelica archangelica L. has a long history of use in traditional European and Asian medicine for a variety of ailments. The plant's root is particularly noted for its essential oil, which is a complex mixture of monoterpenes, sesquiterpenes, coumarins, and macrocyclic lactones. Among these, the macrocyclic lactones are of significant interest due to their contribution to the plant's distinct musk-like aroma and their potential biological activities. One of the key macrocyclic lactones identified in angelica root oil is this compound (also known as tridecano-13-lactone). This 13-membered ring lactone is a significant component of the high-boiling point fraction of the essential oil and is a subject of interest for its potential applications in the pharmaceutical and fragrance industries.
Discovery and Initial Identification
The presence of this compound in Angelica archangelica root oil was established through the analysis of the essential oil's chemical composition. Early investigations into the constituents of angelica root oil primarily utilized gas chromatography-mass spectrometry (GC-MS) to identify the various volatile and semi-volatile compounds. Researchers observed that the less volatile, higher-boiling point fractions of the oil were particularly rich in macrocyclic lactones.
Subsequent detailed analysis of these fractions led to the definitive identification of several macrocyclic lactones, with this compound being a prominent constituent. Its discovery was a significant step in understanding the chemical basis for the characteristic aroma of angelica root and opened avenues for further research into the biological activities of these compounds.
Quantitative Data on Macrolide Composition
The essential oil of Angelica archangelica root is a complex mixture, and the concentration of its components can vary depending on factors such as the plant's origin, age, and the extraction method employed. However, studies focusing on the macrolide fraction have provided valuable quantitative data. The following table summarizes the composition of the macrolide fraction from the essential oil of Angelica archangelica root, highlighting the significant presence of this compound.
| Table 1: Composition of the Macrolide Fraction of Angelica archangelica Root Oil | |
| Compound | Percentage in Macrolide Fraction (%) |
| ω-Alkanolide C13 (this compound) | 50.0 |
| ω-Alkanolide C15 (Pentadecanolide) | 42.0 |
| ω-Alkanolide C14 (Tetradecanolide) | 0.5 |
| ω-Alkanolide C16 (Hexadecanolide) | Trace |
Data sourced from studies on the characterization of the macrolide fraction of Angelica root oil.
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
Steam distillation is the primary method for extracting the essential oil from Angelica archangelica roots. This technique is effective in isolating the volatile and semi-volatile components, including the macrocyclic lactones.
Protocol:
-
Plant Material Preparation: Freshly harvested or dried roots of Angelica archangelica are thoroughly cleaned to remove any soil and debris. The roots are then comminuted (chopped or ground) to increase the surface area for efficient steam penetration.
-
Distillation Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (Florentine flask or separatory funnel).
-
Steam Distillation: Steam is passed through the comminuted root material. The hot steam causes the plant's cell walls to rupture, releasing the essential oil. The volatile oil components are then carried over with the steam.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it is cooled and converted back into a liquid state.
-
Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to their different densities and immiscibility, the essential oil and water separate into two layers. The essential oil layer is then carefully separated from the aqueous layer.
-
Drying: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Enrichment of the Macrolide Fraction by Fractional Distillation
The crude essential oil obtained from steam distillation is a complex mixture. To isolate this compound, the macrolide fraction must first be enriched. This is typically achieved through fractional distillation under reduced pressure.
Protocol:
-
Apparatus Setup: A fractional distillation apparatus suitable for vacuum operation is assembled. This includes a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum pump.
-
Vacuum Distillation: The crude essential oil is placed in the distillation flask. The pressure inside the apparatus is reduced using a vacuum pump to lower the boiling points of the components and prevent their thermal degradation.
-
Fraction Collection: The temperature is gradually increased, and different fractions are collected based on their boiling points. The more volatile monoterpenes and sesquiterpenes will distill first at lower temperatures.
-
High-Boiling Fraction: The macrocyclic lactones, including this compound, have higher boiling points and will be concentrated in the later, higher-boiling fractions. These fractions are collected separately.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and enrichment of the macrolide fraction containing this compound from Angelica archangelica root.
Caption: Generalized workflow for this compound isolation.
Further Purification and Characterization
Following the enrichment of the macrolide fraction, further purification is necessary to isolate this compound. This would typically involve chromatographic techniques such as column chromatography over silica (B1680970) gel or high-performance liquid chromatography (HPLC). The fractions collected from these chromatographic separations would be analyzed by methods like thin-layer chromatography (TLC) or GC-MS to identify those containing the pure compound.
Once isolated, the structure of this compound would be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the characteristic ester carbonyl group of the lactone.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of isolated this compound from Angelica archangelica. The biological effects of the whole essential oil and various extracts have been studied, but the specific contribution of this individual macrocyclic lactone is an area that requires further investigation. Future research in this area could uncover novel therapeutic applications for this compound.
Conclusion
This compound is a significant macrocyclic lactone found in the root of Angelica archangelica. Its discovery has been crucial for understanding the chemical composition and aromatic properties of this medicinally important plant. While methods for the extraction of the essential oil and the enrichment of the macrolide fraction are well-established, detailed protocols for the isolation of pure this compound and comprehensive studies on its biological activities are still emerging areas of research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this promising natural product.
Methodological & Application
Application Note: Total Synthesis of 1,13-Tridecanolide from Renewable Resources
Abstract
This application note details a robust and sustainable method for the total synthesis of 1,13-tridecanolide, a valuable macrocyclic lactone used in the fragrance and flavor industry. The synthesis commences from undec-10-enoic acid, a readily available feedstock derived from the pyrolysis of ricinoleic acid from castor oil, a renewable resource. The synthetic route involves a three-step sequence: protection of the carboxylic acid, hydroboration-oxidation to introduce a terminal hydroxyl group, and finally, macrolactonization to yield the target this compound. This method provides a reproducible and scalable approach for researchers and professionals in drug development and chemical synthesis.
Introduction
Macrocyclic lactones are a class of compounds with significant commercial importance, particularly in the fragrance and flavor industries, owing to their characteristic musk-like scents. This compound is a 14-membered ring lactone that contributes to this class of valuable molecules. The development of synthetic routes from renewable resources is of paramount importance to ensure sustainable manufacturing processes. Castor oil, produced from the seeds of Ricinus communis, is a versatile and renewable chemical feedstock. Its primary component, ricinoleic acid, can be pyrolyzed to yield undec-10-enoic acid, a key starting material for the synthesis of various long-chain compounds.
This document provides a detailed protocol for the total synthesis of this compound from undec-10-enoic acid. The key transformations include the protection of the carboxylic acid as a methyl ester, the anti-Markovnikov hydroboration-oxidation of the terminal alkene to a primary alcohol, and a subsequent macrolactonization of the resulting hydroxy acid.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl undec-10-enoate
Protocol:
-
To a solution of undec-10-enoic acid (10.0 g, 54.3 mmol) in methanol (B129727) (100 mL) in a 250 mL round-bottom flask, add concentrated sulfuric acid (1 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate (B1210297) = 9:1).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl undec-10-enoate as a colorless oil.
| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |
| Undec-10-enoic acid | 184.28 | 10.0 g | 54.3 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid | 98.08 | 1 mL | - |
| Product | MW ( g/mol ) | Yield (g) | Yield (%) |
| Methyl undec-10-enoate | 198.31 | 10.5 g | 97 |
Step 2: Synthesis of Methyl 13-hydroxytridecanoate
Protocol:
-
To a flame-dried 500 mL two-necked round-bottom flask under a nitrogen atmosphere, add methyl undec-10-enoate (10.0 g, 50.4 mmol) and dry tetrahydrofuran (B95107) (THF, 100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 60.5 mL, 60.5 mmol) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add water (10 mL) to quench the excess borane.
-
Add aqueous sodium hydroxide (B78521) (3 M, 25 mL) followed by the slow, dropwise addition of hydrogen peroxide (30% aq., 25 mL), ensuring the internal temperature does not exceed 50 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the aqueous layer and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate = 4:1) to yield methyl 13-hydroxytridecanoate as a white solid.
| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl undec-10-enoate | 198.31 | 10.0 g | 50.4 |
| BH3-THF (1M) | - | 60.5 mL | 60.5 |
| Product | MW ( g/mol ) | Yield (g) | Yield (%) |
| Methyl 13-hydroxytridecanoate | 244.39 | 10.9 g | 88 |
Step 3: Synthesis of 13-Hydroxytridecanoic Acid
Protocol:
-
Dissolve methyl 13-hydroxytridecanoate (10.0 g, 40.9 mmol) in a mixture of THF (100 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (3.43 g, 81.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 1:1).
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 13-hydroxytridecanoic acid as a white solid.
| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl 13-hydroxytridecanoate | 244.39 | 10.0 g | 40.9 |
| LiOH·H2O | 41.96 | 3.43 g | 81.8 |
| Product | MW ( g/mol ) | Yield (g) | Yield (%) |
| 13-Hydroxytridecanoic Acid | 230.36 | 9.1 g | 96 |
Step 4: Synthesis of this compound (Yamaguchi Macrolactonization)
Protocol:
-
To a solution of 13-hydroxytridecanoic acid (5.0 g, 21.7 mmol) and triethylamine (B128534) (9.1 mL, 65.1 mmol) in dry THF (500 mL) under a nitrogen atmosphere, add 2,4,6-trichlorobenzoyl chloride (4.0 mL, 26.0 mmol) dropwise at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
In a separate 2 L flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.6 g, 86.8 mmol) in dry toluene (B28343) (1 L) and heat to reflux.
-
Slowly add the activated ester solution to the refluxing DMAP solution via a syringe pump over a period of 8 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 95:5) to afford this compound as a colorless oil.
| Reactant | MW ( g/mol ) | Amount | Moles (mmol) |
| 13-Hydroxytridecanoic Acid | 230.36 | 5.0 g | 21.7 |
| Triethylamine | 101.19 | 9.1 mL | 65.1 |
| 2,4,6-Trichlorobenzoyl chloride | 241.45 | 4.0 mL | 26.0 |
| 4-DMAP | 122.17 | 10.6 g | 86.8 |
| Product | MW ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 212.35 | 3.5 g | 76 |
Characterization Data
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 4.12 (t, J = 5.6 Hz, 2H), 2.32 (t, J = 7.2 Hz, 2H), 1.63 (m, 4H), 1.25-1.40 (m, 16H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 173.8, 63.5, 34.5, 29.5, 29.4, 29.3, 29.2, 28.5, 26.5, 25.8, 25.0, 24.8.
-
Mass Spectrometry (EI): m/z 212.1 [M]⁺.
Logical Relationship of Macrolactonization
The Yamaguchi macrolactonization proceeds through the formation of a mixed anhydride (B1165640) intermediate, which is highly reactive and susceptible to intramolecular attack by the hydroxyl group under high dilution conditions to favor the formation of the macrocycle over intermolecular polymerization.
Caption: Key steps in Yamaguchi macrolactonization.
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound from the renewable feedstock, undec-10-enoic acid. The described methods are scalable and utilize well-established chemical transformations, offering a practical approach for the production of this valuable macrocyclic lactone. The provided quantitative data and spectroscopic characterization will be a valuable resource for researchers in the fields of organic synthesis, and the flavor and fragrance industry.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Borane-THF complex is flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
-
2,4,6-Trichlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
Enzymatic Synthesis of 1,13-Tridecanolide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the enzymatic synthesis of 1,13-tridecanolide, a valuable macrocyclic lactone, utilizing lipase (B570770) catalysts. The protocols and data presented are intended to facilitate the adoption of biocatalytic methods for the efficient and sustainable production of this and similar macrocycles.
Introduction
This compound is a 13-membered macrocyclic lactone with applications in the fragrance industry and as a potential building block in the synthesis of complex molecules. Traditional chemical methods for the synthesis of such macrolactones often require harsh reaction conditions, protecting group strategies, and can generate significant waste. Enzymatic synthesis, employing lipases, offers a green and highly selective alternative. Lipases, particularly Candida antarctica Lipase B (CALB), have demonstrated remarkable efficacy in catalyzing the intramolecular esterification (lactonization) of ω-hydroxy fatty acids to form macrocyclic lactones in organic solvents. The immobilized form of CALB, Novozym® 435, is a commercially available and widely used catalyst for these transformations due to its high stability and reusability.[1][2][3]
This application note details the synthesis of this compound from its precursor, 13-hydroxytridecanoic acid, using lipase catalysts, with a focus on providing actionable protocols and comparative data to guide experimental design.
Principle of the Reaction
The enzymatic synthesis of this compound involves the intramolecular condensation of 13-hydroxytridecanoic acid, catalyzed by a lipase. The lipase's active site facilitates the formation of an ester bond between the terminal hydroxyl and carboxyl groups of the linear hydroxy acid, resulting in the formation of the cyclic lactone and the elimination of a water molecule. The reaction is typically carried out in a non-polar organic solvent to favor the cyclization reaction over the reverse hydrolytic reaction.
Data Presentation
The following tables summarize the key quantitative data for the enzymatic synthesis of macrocyclic lactones, providing a comparative overview of different lipase catalysts and reaction conditions. While specific data for this compound is limited in publicly available literature, the data for structurally similar macrocycles, particularly those with 13 to 16-membered rings, provides a strong predictive basis for reaction optimization.
Table 1: Comparison of Lipase Catalysts for Macrolactonization
| Lipase Catalyst | Source Organism | Form | Support Material (for immobilized forms) | Optimal Temperature (°C) | Optimal Solvent | Reported Yield (%) | Reference |
| Novozym® 435 | Candida antarctica | Immobilized | Macroporous acrylic resin | 40-70 | Toluene (B28343), Hexane (B92381), Isooctane | 70-95 | [4][5] |
| Lipozyme® IM | Rhizomucor miehei | Immobilized | Macroporous anion exchange resin | 30-50 | Toluene, Dichloromethane | 50-80 | |
| Amano Lipase PS | Pseudomonas cepacia | Immobilized | Ceramic particles | 30-50 | Diisopropyl ether, Toluene | 60-85 | |
| Porcine Pancreatic Lipase (PPL) | Sus scrofa | Free | - | 30-40 | Diethyl ether, Hexane | 40-60 |
Table 2: Influence of Reaction Parameters on the Synthesis of 13-Membered Macrocyclic Lactones using Novozym® 435
| Parameter | Range Tested | Optimal Value | Effect on Yield |
| Substrate Concentration | 1 - 50 mM | 5 - 10 mM | Higher concentrations can lead to increased intermolecular reactions and oligomerization. |
| Enzyme Loading (w/w of substrate) | 10% - 100% | 50% - 100% | Higher enzyme loading generally increases the reaction rate and yield. |
| Temperature | 30 - 80 °C | 60 - 70 °C | Higher temperatures increase the reaction rate but can lead to enzyme denaturation. |
| Solvent | Toluene, Hexane, Isooctane, Dichloromethane | Toluene, Isooctane | Non-polar, aprotic solvents generally give the best results by minimizing enzyme denaturation and favoring lactonization. |
| Reaction Time | 12 - 72 hours | 24 - 48 hours | Reaction progress should be monitored to determine the optimal time for maximum yield. |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound using Novozym® 435.
Materials and Equipment
-
13-hydroxytridecanoic acid
-
Novozym® 435 (immobilized Candida antarctica Lipase B)
-
Anhydrous toluene (or other suitable non-polar solvent)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)
Protocol 1: Small-Scale Synthesis of this compound
-
Preparation of the Reaction Mixture:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 13-hydroxytridecanoic acid (e.g., 100 mg, 0.43 mmol).
-
Add anhydrous toluene (50 mL) to dissolve the substrate. This results in a substrate concentration of approximately 8.6 mM.
-
Add activated molecular sieves (1 g) to the flask to remove any residual water and the water produced during the reaction.
-
-
Enzyme Addition and Incubation:
-
Add Novozym® 435 (100 mg, 100% w/w of substrate) to the reaction mixture.
-
Purge the flask with an inert gas (nitrogen or argon) and seal it.
-
Place the flask in a pre-heated oil bath at 70 °C and stir the mixture at 200 rpm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane as the eluent.
-
-
Characterization:
-
Characterize the purified this compound by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the enzymatic synthesis of this compound.
Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components and steps in the enzymatic lactonization process.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. researchgate.net [researchgate.net]
- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,13-Tridecanolide via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanolide is a macrocyclic lactone with applications in the fragrance industry and as a potential building block in the synthesis of more complex bioactive molecules. Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of macrocycles, offering advantages in terms of functional group tolerance and catalytic efficiency.[1] This document provides detailed application notes and protocols for the synthesis of this compound utilizing a ring-closing metathesis approach, employing a commercially available Grubbs' catalyst.[2][3]
The synthesis involves a two-step sequence: the preparation of a linear ω-unsaturated ester precursor, followed by an intramolecular ring-closing metathesis reaction to form the desired 14-membered macrolactone. High dilution conditions are typically employed during the RCM step to favor the intramolecular cyclization over intermolecular polymerization.
Experimental Workflow
The overall synthetic strategy for this compound via RCM is depicted in the following workflow diagram.
Figure 1: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound via RCM. Please note that yields can vary based on the purity of starting materials and precise reaction conditions.
| Step | Reactants | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Esterification | 11-Dodecen-1-ol, Acryloyl Chloride, Triethylamine (B128534) | - | Dichloromethane (B109758) | 0 to rt | 2-4 | >95 |
| Ring-Closing Metathesis | 11-Dodecenyl Acrylate | Grubbs' Catalyst 2nd Gen. (5 mol%) | Dichloromethane | 40-45 | 12-24 | 70-85 |
| Hydrogenation | (Z/E)-1,13-Tridecen-12-olide | 10% Pd/C | Ethyl Acetate (B1210297) | rt | 2-4 | >98 |
Experimental Protocols
1. Synthesis of 11-Dodecenyl Acrylate (Precursor)
This protocol details the esterification of 11-dodecen-1-ol with acryloyl chloride to yield the diene precursor for the RCM reaction.
Materials:
-
11-Dodecen-1-ol
-
Acryloyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of 11-dodecen-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 11-dodecenyl acrylate.
-
The crude product is typically of sufficient purity for the subsequent RCM step. If necessary, purification can be achieved by column chromatography on silica (B1680970) gel.
2. Ring-Closing Metathesis for the Synthesis of (Z/E)-1,13-Tridecen-12-olide
This protocol describes the intramolecular ring-closing metathesis of 11-dodecenyl acrylate to form the 14-membered unsaturated macrolactone. The use of high dilution is critical to favor the intramolecular reaction.
Materials:
-
11-Dodecenyl Acrylate
-
Dichloromethane (DCM), anhydrous and degassed
-
Schlenk flask or equivalent glassware for inert atmosphere reactions
-
Syringe pump (optional, for slow addition)
-
Reflux condenser
Procedure:
-
Prepare a solution of 11-dodecenyl acrylate in anhydrous, degassed dichloromethane to a final concentration of 0.005 M.
-
In a separate flask under an inert atmosphere, dissolve Grubbs' Catalyst, 2nd Generation (5 mol%) in a small amount of anhydrous, degassed dichloromethane.
-
Heat the solution of the diene precursor to reflux (approximately 40-45 °C).
-
Add the catalyst solution to the refluxing diene solution in one portion or via slow addition using a syringe pump over several hours.
-
Maintain the reaction at reflux for 12-24 hours, monitoring the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mixture of (Z/E)-1,13-tridecen-12-olide.
3. Hydrogenation to this compound
This final step involves the saturation of the carbon-carbon double bond in the macrolactone to yield the target this compound.
Materials:
-
(Z/E)-1,13-Tridecen-12-olide
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Methanol (B129727)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the (Z/E)-1,13-tridecen-12-olide in ethyl acetate or methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is typically obtained in high purity.
Logical Relationships in RCM
The following diagram illustrates the key equilibrium and competing pathways in a ring-closing metathesis reaction. The desired intramolecular reaction is favored under high dilution conditions.
Figure 2: RCM reaction pathways.
These protocols and notes provide a comprehensive guide for the synthesis of this compound using ring-closing metathesis. Researchers should adhere to standard laboratory safety practices when handling all chemicals and reagents.
References
- 1. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grubbs catalyst 2nd generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application of 1,13-Tridecanolide in Fine Fragrance Compositions
Version: 1.0
Introduction
Macrocyclic musks are a critical class of fragrance ingredients prized for their substantive, radiant, and sensual olfactory profiles. They are foundational to modern perfumery, providing structure, longevity, and a unique "skin-like" warmth to a wide array of fragrance compositions. This document details the application of 1,13-Tridecanolide and its close analogue, Ethylene Brassylate, in fine fragrance compositions. Due to the limited publicly available data on the specific fragrance applications of this compound, this report leverages data from Ethylene Brassylate (CAS No. 105-95-3), a widely used macrocyclic musk derived from the same precursor, 1,13-Tridecanedioic acid, as a representative example. Ethylene Brassylate is a 17-membered macrocyclic di-lactone, and its well-documented properties provide a strong basis for understanding the potential applications of related macrocyclic musks.
Macrocyclic musks, such as Ethylene Brassylate, are valued for their excellent fixative properties and their ability to blend seamlessly with other fragrance materials, enhancing the overall composition and providing a long-lasting, elegant dry-down.[1][2][3][4] Their stability and safety profiles have made them preferred alternatives to other classes of synthetic musks.[3]
Chemical Properties and Olfactory Profile
This compound belongs to the family of macrocyclic lactones. The properties of these molecules are heavily influenced by their ring size and the presence of functional groups. As a representative analogue, Ethylene Brassylate is a colorless to pale yellow viscous liquid.
Olfactory Profile of Ethylene Brassylate (as a proxy for this compound):
-
Primary Notes: Sweet, musky, powdery, and clean.
-
Nuances: Floral, ambrette-like, with hints of wood, spice, and vanilla in the dry-down.
-
Character: It is often described as a "white musk," signifying a clean and non-animalic scent profile.
-
Tenacity: Exceptionally tenacious, with a scent that can last for over 200 hours on a smelling blotter.
Quantitative Data
The following tables summarize key quantitative data for Ethylene Brassylate, which can be considered indicative for the application of similar macrocyclic musks like this compound.
Table 1: Physicochemical Properties of Ethylene Brassylate
| Property | Value |
| CAS Number | 105-95-3 |
| Molecular Formula | C₁₅H₂₆O₄ |
| Molecular Weight | 270.37 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 138-142°C @ 133 Pa |
| Flash Point | >100°C |
| Solubility | Practically insoluble in water |
| Log P (octanol/water) | 4.3 - 4.7 |
| Vapor Pressure | <0.001 mm Hg @ 20°C |
Source: Scentspiracy, 2025.
Table 2: Application Levels in Fragrance Concentrates
| Application Level | Concentration (% w/w) | Olfactory Effect |
| Low | 0.1 - 1.0 | Contributes a noticeable fixative effect and a subtle musk background. |
| Medium | 1.0 - 5.0 | Imparts a clear musky character to the base of the fragrance. |
| High | 5.0 - 15.0+ | Creates an overtly musky fragrance, can sometimes flatten brighter top notes. |
Source: CeresLab, 2025; Pell Wall Perfumes, 2025. Patents on macrocyclic musk compositions suggest a broad usable range from about 0.005% to 10% by weight in the final product.
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of macrocyclic musks in fine fragrance compositions.
Protocol 1: Olfactory Evaluation by Gas Chromatography-Olfactometry (GC-O)
Objective: To determine the odor profile and detect any trace impurities with olfactory impact.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Port
-
Helium carrier gas
-
Sample of this compound (or analogue) diluted in ethanol (B145695) (1% solution)
-
Appropriate GC column (e.g., DB-5 or equivalent)
-
Microsyringe
Procedure:
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., start at 50°C, ramp up to 250°C at 10°C/min).
-
Set the injector and detector temperatures (e.g., 250°C).
-
Split the column effluent between the FID and the olfactory port (e.g., 1:1 split).
-
-
Sample Injection:
-
Inject 1 µL of the 1% sample solution into the GC.
-
-
Olfactory Analysis:
-
An assessor sniffs the effluent from the olfactory port throughout the GC run.
-
The assessor records the time, intensity, and description of each odor detected.
-
-
Data Analysis:
-
Correlate the olfactory data with the peaks from the FID chromatogram to identify the odor character of the main component and any impurities.
-
Protocol 2: Sensory Panel Evaluation of Fragrance Compositions
Objective: To assess the impact of this compound on a fine fragrance composition.
Materials:
-
Base fragrance formulation (e.g., a simple floral or chypre accord).
-
Test fragrance formulation (base + this compound at a specific concentration, e.g., 2%).
-
Control (base fragrance only).
-
Ethanol (perfumer's grade).
-
Glass beakers and stirring rods.
-
Smelling strips.
-
Trained sensory panel (minimum of 5 panelists).
Procedure:
-
Sample Preparation:
-
Prepare the test and control fragrance formulations.
-
Allow the formulations to macerate for at least 48 hours.
-
-
Blinding:
-
Label the samples with random codes to blind the panelists.
-
-
Evaluation:
-
Dip smelling strips into each sample.
-
Present the strips to the panelists in a randomized order.
-
Ask panelists to evaluate and score the fragrances on several attributes (e.g., intensity, pleasantness, muskiness, longevity) at different time points (initial, 1 hour, 4 hours, 24 hours).
-
-
Data Analysis:
-
Analyze the scores statistically (e.g., using ANOVA) to determine if there are significant differences between the control and test samples.
-
Protocol 3: Stability and Performance in Product Base
Objective: To evaluate the stability and performance of this compound in a consumer product base (e.g., lotion or fine fragrance spray).
Materials:
-
Product base (e.g., unscented lotion or ethanol/water mixture for a spray).
-
Fragrance oil containing this compound.
-
Control fragrance oil without this compound.
-
Storage containers.
-
Oven for accelerated stability testing (e.g., at 40°C).
-
pH meter, viscometer.
Procedure:
-
Sample Preparation:
-
Incorporate the test and control fragrance oils into the product base at a typical concentration (e.g., 1% for lotion, 15% for a fine fragrance spray).
-
-
Accelerated Stability Testing:
-
Store samples at elevated temperatures (e.g., 40°C) and under light exposure for a period of 4-12 weeks.
-
Keep control samples at room temperature in the dark.
-
-
Evaluation:
-
At regular intervals (e.g., weekly), evaluate the samples for any changes in color, pH, viscosity, and odor.
-
Conduct sensory panel evaluations on the aged samples to assess any changes in the fragrance profile.
-
-
Data Analysis:
-
Compare the data from the aged samples to the control samples to determine the stability of the fragrance containing this compound in the product base.
-
Visualizations
Caption: Experimental workflow for evaluating a new fragrance ingredient.
Caption: Simplified signaling pathway of odorant perception.
References
Application Notes and Protocols: 1,13-Tridecanolide as a Precursor for Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,13-tridecanolide, a macrocyclic lactone, as a monomer for the synthesis of biodegradable aliphatic polyesters. The resulting polymer, poly(this compound), exhibits properties that make it a promising candidate for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and biodegradable implants.
Introduction
Aliphatic polyesters are a well-established class of biodegradable polymers widely used in the medical field due to their biocompatibility and tunable degradation profiles.[1][2][3][4][5] The synthesis of these polymers is often achieved through the ring-opening polymerization (ROP) of cyclic esters (lactones). While smaller lactones like lactide, glycolide, and ε-caprolactone have been extensively studied, there is growing interest in the polymerization of macrocyclic lactones, such as this compound, to produce polymers with unique physical and thermal properties.
Poly(this compound) is a semi-crystalline polymer with a potentially high degree of hydrophobicity and slow degradation kinetics, making it suitable for applications requiring long-term stability and controlled release of therapeutic agents. This document outlines two primary methods for the polymerization of this compound: metal-catalyzed ring-opening polymerization and enzymatic ring-opening polymerization.
Data Presentation
The following tables summarize the typical experimental conditions and resulting polymer properties for the synthesis of poly(this compound). These values are representative and may vary based on specific reaction parameters and purification methods.
Table 1: Metal-Catalyzed Ring-Opening Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| Catalyst | Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) |
| Initiator | Benzyl (B1604629) Alcohol |
| Monomer:Initiator Ratio | 100:1 to 500:1 |
| Catalyst:Monomer Ratio | 1:1000 to 1:5000 |
| Reaction Temperature | 130 - 160 °C |
| Reaction Time | 24 - 72 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Number Average Molecular Weight (Mₙ) | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.2 - 1.8 |
| Yield | 85 - 95% |
Table 2: Enzymatic Ring-Opening Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| Enzyme | Immobilized Candida antarctica Lipase (B570770) B (CALB) |
| Initiator | 1-Dodecanol (B7769020) |
| Monomer:Initiator Ratio | 50:1 to 200:1 |
| Enzyme Concentration | 5 - 15 % (w/w of monomer) |
| Reaction Temperature | 60 - 90 °C |
| Reaction Time | 48 - 96 hours |
| Solvent | Toluene or Diphenyl Ether (anhydrous) |
| Number Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
| Yield | 70 - 90% |
Experimental Protocols
Protocol 1: Metal-Catalyzed Ring-Opening Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a tin-based catalyst, a common method for the ROP of lactones.
Materials:
-
This compound (purified by recrystallization)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Chloroform (for dissolution)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5.0 g, 23.5 mmol).
-
Initiator and Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the desired amount of benzyl alcohol initiator and Sn(Oct)₂ catalyst to the Schlenk flask via syringe.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 140 °C) and the reaction mixture is stirred for the specified time (e.g., 48 hours).
-
Polymer Isolation: After cooling to room temperature, the viscous reaction mixture is dissolved in a minimal amount of chloroform.
-
Purification: The polymer solution is slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C until a constant weight is achieved.
Protocol 2: Enzymatic Ring-Opening Polymerization of this compound
This protocol utilizes an immobilized lipase as a biocatalyst, offering a milder and more selective route to poly(this compound).
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
1-Dodecanol
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for dissolution)
-
Vacuum filtration setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (e.g., 2.0 g, 9.4 mmol) and 1-dodecanol in anhydrous toluene.
-
Enzyme Addition: Add the immobilized CALB (e.g., 0.2 g, 10% w/w of monomer) to the solution.
-
Polymerization: The flask is sealed and placed in an incubator shaker at the desired temperature (e.g., 80 °C) for the specified time (e.g., 72 hours).
-
Enzyme Removal: After the reaction, the enzyme is removed by filtration.
-
Polymer Isolation and Purification: The filtrate is concentrated under reduced pressure, and the resulting viscous liquid is dissolved in chloroform. The polymer is then precipitated in cold methanol.
-
Drying: The purified polymer is collected by filtration and dried under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: General mechanism of ring-opening polymerization of this compound.
References
- 1. Functional aliphatic polyesters for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 3. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Macrolactonization of ω-Hydroxycarboxylic Acids to 1,13-Tridecanolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of 1,13-tridecanolide, a 13-membered macrocyclic lactone, through the macrolactonization of ω-hydroxytridecanoic acid. The selection of an appropriate macrolactonization protocol is critical and often depends on the substrate's specific characteristics and the desired scale of the reaction. This document outlines several widely-used methods, summarizing their key quantitative parameters and providing detailed experimental procedures to guide researchers in their synthetic efforts.
Introduction to Macrolactonization
Macrolactonization is an intramolecular esterification of a ω-hydroxycarboxylic acid to form a macrocyclic lactone. This process is entropically disfavored, and successful cyclization requires reaction conditions that promote the intramolecular reaction over competing intermolecular polymerization. High-dilution techniques are often employed to minimize the interaction between different molecules. Additionally, various activating reagents have been developed to enhance the reactivity of the carboxylic acid or the hydroxyl group, facilitating the ring-closure reaction under milder conditions.
Several classical and modern methods have been established for macrolactonization, including the Yamaguchi, Corey-Nicolaou, Shiina, and Mukaiyama protocols. Each method utilizes a unique activating agent to facilitate the cyclization.
Comparison of Common Macrolactonization Protocols
The following table summarizes key quantitative data for several common macrolactonization methods. It is important to note that the optimal conditions and resulting yields can be highly substrate-dependent. The data presented here is a general guide based on literature for the synthesis of large-ring lactones and may require optimization for the specific synthesis of this compound.
| Method | Activating Agent | Catalyst/Additives | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Triethylamine (B128534) (Et3N), 4-Dimethylaminopyridine (B28879) (DMAP) | Toluene (B28343) | Reflux | 1 - 12 | 60 - 90 |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, Triphenylphosphine (B44618) (PPh3) | None | Xylene | Reflux | 12 - 24 | 50 - 80 |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (DCM) | Room Temperature | 2 - 24 | 70 - 95 |
| Mukaiyama | 2-Chloro-1-methylpyridinium (B1202621) iodide | Triethylamine (Et3N) | Acetonitrile (B52724) (MeCN) or Dichloromethane (DCM) | Reflux | 6 - 24 | 60 - 85 |
Experimental Protocols
The following are detailed experimental protocols for the macrolactonization of ω-hydroxytridecanoic acid to this compound using the aforementioned methods.
Protocol 1: Yamaguchi Macrolactonization
This method involves the formation of a mixed anhydride, which then undergoes intramolecular cyclization catalyzed by DMAP.
Materials:
-
ω-Hydroxytridecanoic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Syringe pump (recommended for slow addition)
Procedure:
-
Preparation of the Mixed Anhydride:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve ω-hydroxytridecanoic acid (1.0 eq) in anhydrous toluene (to a concentration of ~0.1 M).
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.05 eq) in anhydrous toluene via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 2 hours. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Macrolactonization:
-
In a separate, large, flame-dried round-bottom flask equipped with a condenser and under an inert atmosphere, prepare a solution of 4-dimethylaminopyridine (DMAP, 3.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of the hydroxy acid of ~0.005 M).
-
Heat the DMAP solution to reflux.
-
Using a syringe pump, add the previously prepared mixed anhydride solution to the refluxing DMAP solution over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, 1 M hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford this compound.
-
Protocol 2: Corey-Nicolaou Macrolactonization
This "double activation" method proceeds through the formation of a 2-pyridinethiol ester intermediate.
Materials:
-
ω-Hydroxytridecanoic acid
-
2,2'-Dipyridyl disulfide
-
Triphenylphosphine (PPh3)
-
Anhydrous Xylene
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Thioester Formation and Cyclization:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ω-hydroxytridecanoic acid (1.0 eq), 2,2'-dipyridyl disulfide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous xylene (to achieve a final concentration of ~0.01 M).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC for the disappearance of the starting material. This typically requires 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and 2-thiopyridone as byproducts.
-
Purify the residue by column chromatography on silica gel. A common strategy is to first elute with a non-polar solvent (e.g., hexane) to remove less polar impurities, followed by a more polar solvent system (e.g., hexane/ethyl acetate) to elute the desired this compound.
-
Protocol 3: Shiina Macrolactonization
This method utilizes a carboxylic anhydride for activation and can often be performed at room temperature.
Materials:
-
ω-Hydroxytridecanoic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Syringe pump
Procedure:
-
Macrolactonization:
-
In a large, flame-dried round-bottom flask under an inert atmosphere, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 2.2 eq) in anhydrous dichloromethane (DCM) to achieve a final concentration of the hydroxy acid of ~0.005 M.
-
In a separate flask, prepare a solution of ω-hydroxytridecanoic acid (1.0 eq) in anhydrous DCM.
-
Using a syringe pump, add the solution of the hydroxy acid to the MNBA/DMAP solution over a period of 6-8 hours at room temperature.
-
Stir the reaction mixture at room temperature for an additional 12-18 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 4: Mukaiyama Macrolactonization
This protocol employs a pyridinium (B92312) salt as the activating agent.
Materials:
-
ω-Hydroxytridecanoic acid
-
2-Chloro-1-methylpyridinium iodide
-
Triethylamine (Et3N)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Syringe pump
Procedure:
-
Macrolactonization:
-
In a large, flame-dried round-bottom flask equipped with a condenser and under an inert atmosphere, prepare a solution of 2-chloro-1-methylpyridinium iodide (2.0 eq) and triethylamine (3.0 eq) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) to achieve a final concentration of the hydroxy acid of ~0.005 M.
-
Heat the solution to reflux.
-
In a separate flask, prepare a solution of ω-hydroxytridecanoic acid (1.0 eq) in the same anhydrous solvent.
-
Using a syringe pump, add the solution of the hydroxy acid to the refluxing reaction mixture over a period of 4-6 hours.
-
Continue to reflux for an additional 2-6 hours after the addition is complete, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
-
Visualizing the General Workflow
The following diagram illustrates the general experimental workflow for the macrolactonization of ω-hydroxycarboxylic acids.
Caption: General workflow for macrolactonization.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
The reagents used in these protocols are potentially hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Anhydrous solvents are flammable and require careful handling.
-
Reactions under reflux should be monitored closely.
Application Notes and Protocols for Biotechnological Production of 1,13-Tridecanolide via Fermentation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the biotechnological production of 1,13-tridecanolide, a macrocyclic lactone with potential applications in the fragrance, flavor, and pharmaceutical industries. The protocols are based on analogous fermentation processes for related dicarboxylic acids, leveraging metabolically engineered yeast strains such as Candida tropicalis and Yarrowia lipolytica. This guide outlines a putative biosynthetic pathway, detailed fermentation and downstream processing methodologies, and presents relevant quantitative data from related productions.
Introduction
This compound is a macrocyclic lactone that belongs to a class of compounds known for their pleasant musk-like scents and potential as bioactive molecules. Traditional chemical synthesis of such macrocycles is often complex and environmentally challenging. Biotechnological production through fermentation offers a promising, sustainable alternative. This document details a hypothetical process for this compound production using engineered yeast, drawing parallels from the successful fermentation of structurally related molecules like 1,13-tridecanedioic acid (DCA13).
Putative Biosynthetic Pathway for this compound
The biosynthesis of this compound can be envisioned starting from long-chain fatty acids, which undergo terminal oxidation followed by intramolecular esterification. A plausible pathway involves the ω-oxidation of tridecanoic acid to form 13-hydroxytridecanoic acid, which is then cyclized to form the lactone.
Application Note: 1,13-Tridecanolide as a Standard for Analytical Method Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,13-Tridecanolide is a macrocyclic lactone and an odor compound that can be isolated from the angelica root.[1] Its chemical formula is C13H24O2 and it has a molecular weight of 212.33 g/mol .[2] As a high-purity reference material, this compound is suitable for use as a standard in the development and validation of analytical methods, particularly for the identification and quantification of other macrocyclic lactones or related compounds in various matrices. This document provides detailed protocols and data for utilizing this compound as an analytical standard.
While this compound is not a pharmaceutical agent, the methodologies described are applicable to drug development processes, such as in the analysis of formulations, stability studies, and quality control of raw materials where structurally similar compounds may be present.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the selection of appropriate analytical techniques and parameters.
| Property | Value | Reference |
| CAS Number | 1725-04-8 | [2] |
| Molecular Formula | C13H24O2 | [2] |
| Molecular Weight | 212.33 g/mol | [2] |
| Appearance | Not specified, typically a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | General chemical knowledge |
| Boiling Point | Estimated to be >250 °C | Based on similar macrocyclic lactones |
Application: Standard for GC-MS Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. This section outlines the protocol for using this compound to develop a quantitative GC-MS method.
Experimental Workflow for Method Development
The following diagram illustrates the general workflow for developing an analytical method using an external standard like this compound.
References
Application Notes and Protocols: Synthesis and Potential Applications of 1,13-Tridecanolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanolide is a macrocyclic lactone, a class of organic compounds characterized by a large ring structure containing an ester functional group. Its derivatives, particularly substituted macrocycles, are of interest in medicinal chemistry due to the diverse biological activities exhibited by other macrocyclic lactones, which include anticancer, anti-inflammatory, and antimicrobial properties. The structural complexity and conformational flexibility of these large rings allow them to interact with a variety of biological targets.
This document provides a detailed overview of the synthesis of a representative this compound derivative, 12-methyl-13-tridecanolide, and outlines protocols for the potential evaluation of its applications in drug development, based on the known activities of similar macrocyclic compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various macrocyclization strategies. A common approach involves the ring-closing metathesis or intramolecular esterification of a linear hydroxy acid precursor. The synthesis of both enantiomers of 12-methyl-13-tridecanolide has been reported, starting from a chiral building block.[1] Another synthetic route involves a ring-enlargement reaction from a smaller cyclic precursor.[2]
Experimental Protocol: Synthesis of (±)-12-methyl-13-tridecanolide via Ring Enlargement
This protocol is adapted from a reported synthesis involving a Michael addition and subsequent ring enlargement.[2]
Materials:
-
2-Nitrocyclodecanone
-
2-Methylpropenal
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Methanol (B129727) (MeOH)
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Michael Addition: To a solution of 2-nitrocyclodecanone in a suitable solvent, add 2-methylpropenal. The reaction is stirred at room temperature until completion to yield the Michael adduct.
-
Reduction of the Aldehyde: The resulting Michael addition product is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the reaction is stirred until the aldehyde is completely reduced to the corresponding alcohol.
-
Ring Enlargement: The alcohol is then treated with tetrabutylammonium fluoride in a suitable solvent to induce a ring-enlargement reaction, yielding 12-methyl-10-nitro-13-tridecanolide.[2]
-
Reductive Denitration: The nitro group is removed by reacting the nitro-lactone with tributyltin hydride and a radical initiator such as AIBN in refluxing toluene.[2]
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure (±)-12-methyl-13-tridecanolide.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic Workflow
Caption: Synthetic scheme for (±)-12-methyl-13-tridecanolide.
Potential Applications in Drug Development
While specific biological data for this compound and its simple derivatives are scarce in the public domain, the broader class of macrocyclic lactones has shown significant promise in various therapeutic areas.
Anticancer Activity
Many macrocyclic lactones exhibit potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action can vary, including disruption of microtubule dynamics, inhibition of signaling pathways crucial for cancer cell proliferation and survival, and induction of apoptosis. For instance, some macrocyclic lactones have been shown to target tubulin, a key component of the cytoskeleton.
Anti-inflammatory Activity
Macrocyclic lactones have also been investigated for their anti-inflammatory properties. The potential mechanisms include the inhibition of pro-inflammatory cytokine production and modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Proposed Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial screening of this compound derivatives for potential anticancer and anti-inflammatory activities.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assay: After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound on each cell line.
Hypothetical Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | RPE-1 IC₅₀ (µM) | Selectivity Index (RPE-1/HCT116) |
| This compound | > 100 | > 100 | > 100 | > 100 | - |
| 12-methyl-1,13-tridecanolide | 25.3 | 32.1 | 15.8 | > 100 | > 6.3 |
| Derivative A | 10.2 | 15.5 | 5.1 | 85.2 | 16.7 |
| Derivative B | 5.8 | 8.9 | 2.3 | 50.1 | 21.8 |
| Doxorubicin | 0.5 | 0.8 | 0.3 | 1.2 | 4.0 |
Note: This data is hypothetical and for illustrative purposes only.
Protocol 2: Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production)
Objective: To evaluate the potential of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Determine the IC₅₀ values for NO inhibition.
Hypothetical Anti-inflammatory Data
| Compound | NO Production IC₅₀ (µM) | Cell Viability at IC₅₀ |
| This compound | > 100 | > 95% |
| 12-methyl-1,13-tridecanolide | 45.2 | > 90% |
| Derivative A | 18.7 | > 90% |
| Derivative B | 9.5 | > 90% |
| Dexamethasone | 0.1 | > 95% |
Note: This data is hypothetical and for illustrative purposes only.
Potential Signaling Pathways for Investigation
Given the known activities of other bioactive natural products, the following signaling pathways are plausible targets for investigation for this compound derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. The inhibitory effect of this compound derivatives on this pathway could be investigated by measuring the nuclear translocation of NF-κB subunits (e.g., p65) and the expression of NF-κB target genes.
References
Application Notes and Protocols for the Synthesis of 1,13-Tridecanolide via Intramolecular Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,13-Tridecanolide, a 14-membered macrolide, through various intramolecular esterification (macrolactonization) techniques. The selection of an appropriate method is critical and often depends on the substrate's complexity, sensitivity to reaction conditions, and desired yield. This document outlines four prominent methods: the Yamaguchi, Corey-Nicolaou, and Shiina macrolactonizations, as well as the Mitsunobu reaction.
Introduction to Intramolecular Esterification for this compound Synthesis
The synthesis of macrocyclic lactones, such as this compound, from their corresponding linear ω-hydroxycarboxylic acids (in this case, 13-hydroxytridecanoic acid) is a thermodynamically and kinetically challenging transformation. Intramolecular cyclization is often in competition with intermolecular polymerization. To favor the formation of the desired monomeric macrolide, high-dilution conditions and activating agents are typically employed. The methods discussed herein represent some of the most effective strategies to achieve this transformation.
Comparative Data of Macrolactonization Techniques
The following table summarizes quantitative data for different macrolactonization methods. While specific data for this compound is limited in the literature, the presented data for analogous long-chain ω-hydroxy acids provides a valuable comparison of the expected efficiencies of these methods.
| Method | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Yamaguchi Macrolactonization | ω-Hydroxycarboxylic Acids | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene (B28343) | Reflux | 1-12 | 56-95 | [1][2] |
| Corey-Nicolaou Macrolactonization | ω-Hydroxycarboxylic Acids | 2,2'-Dipyridyl disulfide, PPh₃ | Xylene or Toluene | Reflux | 10-24 | 60-85 | [3][4] |
| Shiina Macrolactonization | ω-Hydroxycarboxylic Acids | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP | CH₂Cl₂ | Room Temp | 3-24 | 70-95 | [5] |
| Mitsunobu Reaction | ω-Hydroxycarboxylic Acids | PPh₃, DIAD or DEAD | THF or Toluene | 0 - Room Temp | 12-24 | 43-92 |
Note: Yields are highly substrate-dependent and the provided ranges are indicative based on literature for similar long-chain hydroxy acids.
Experimental Protocols
Precursor Synthesis: 13-Hydroxytridecanoic Acid
The starting material for all the following macrolactonization protocols is 13-hydroxytridecanoic acid. This can be synthesized via various routes, including the reduction of the corresponding keto-acid or the hydrolysis of a suitable ester.
Yamaguchi Macrolactonization Protocol
This method involves the formation of a mixed anhydride which then undergoes intramolecular cyclization catalyzed by 4-(dimethylamino)pyridine (DMAP).
Materials:
-
13-Hydroxytridecanoic acid
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (B128534) (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
A solution of 13-hydroxytridecanoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (concentration of hydroxy acid ~0.1 M) is stirred under an inert atmosphere (e.g., argon or nitrogen).
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq) is added dropwise to the solution at room temperature. The mixture is stirred for 1-2 hours.
-
In a separate flask, a solution of DMAP (3.0-4.0 eq) in a large volume of anhydrous toluene is prepared to maintain high dilution conditions (final concentration of the hydroxy acid should be ~0.005 M).
-
The mixed anhydride solution is added slowly via a syringe pump over 4-6 hours to the refluxing DMAP solution.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.
Corey-Nicolaou Macrolactonization Protocol
This "double activation" method utilizes a thiol ester intermediate to facilitate the macrolactonization.
Materials:
-
13-Hydroxytridecanoic acid
-
2,2'-Dipyridyl disulfide
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Xylene or Toluene
Procedure:
-
A solution of 13-hydroxytridecanoic acid (1.0 eq), 2,2'-dipyridyl disulfide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous xylene is stirred at room temperature under an inert atmosphere for 4-6 hours to form the S-2-pyridyl thioester.
-
The reaction mixture is then diluted with a large volume of anhydrous xylene to achieve high dilution (final concentration ~0.005 M).
-
The solution is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Shiina Macrolactonization Protocol
This method employs a carboxylic anhydride, often 2-methyl-6-nitrobenzoic anhydride (MNBA), for the activation of the carboxylic acid, and is known for its mild reaction conditions and high yields.
Materials:
-
13-Hydroxytridecanoic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N) and DMAP (catalytic)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Toluene
Procedure:
-
A solution of 2-methyl-6-nitrobenzoic anhydride (1.1-1.3 eq) and DMAP (2.0-4.0 eq) in anhydrous dichloromethane is prepared under an inert atmosphere.
-
A solution of 13-hydroxytridecanoic acid (1.0 eq) in anhydrous dichloromethane is added slowly via a syringe pump to the reagent solution at room temperature over a period of 4-8 hours to maintain high dilution.
-
The reaction mixture is stirred at room temperature for an additional 12-24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give this compound.
Mitsunobu Intramolecular Esterification Protocol
The Mitsunobu reaction provides a powerful method for ester formation with inversion of stereochemistry at the alcohol center, though for an acyclic primary alcohol like in 13-hydroxytridecanoic acid, this is not a factor. It proceeds under mild, neutral conditions.
Materials:
-
13-Hydroxytridecanoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
A solution of 13-hydroxytridecanoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in a large volume of anhydrous THF to ensure high dilution (final concentration ~0.005-0.01 M) is cooled to 0 °C under an inert atmosphere.
-
A solution of DIAD or DEAD (1.5 eq) in anhydrous THF is added dropwise to the cooled solution over several hours using a syringe pump.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. The separation from triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate can be challenging but is achievable with careful chromatography.
Visualizing the Workflow and Signaling Pathways
To aid in the conceptual understanding of these synthetic transformations, the following diagrams illustrate the generalized workflows and key intermediates.
Caption: Generalized workflows for the synthesis of this compound.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 4. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,13-Tridecanolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,13-Tridecanolide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is low. How can I identify the problematic step?
A1: A low overall yield can result from inefficiencies in any of the three main stages of the synthesis: hydrolysis of the starting material, oxidation of the diol, or the final macrolactonization. To pinpoint the issue, it is crucial to analyze the yield of each step individually.
-
Step 1: Hydrolysis of 1,13-Tridecanediol (B76597) Diacetate. If the yield of 1,13-Tridecanediol is below the expected range (typically >95%), focus on optimizing this step. Common issues include incomplete reaction or degradation of the product.
-
Step 2: Oxidation of 1,13-Tridecanediol. A low yield of 13-Hydroxytridecanoic Acid may indicate problems with the oxidation reaction. Incomplete conversion or over-oxidation to a dicarboxylic acid are common pitfalls.
-
Step 3: Macrolactonization. This is often the most challenging step. Low yields of this compound are frequently due to the formation of intermolecular esters (dimers and oligomers) rather than the desired intramolecular lactone.
Below is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low overall yield.
Q2: I am observing significant formation of dimers and oligomers during macrolactonization. How can I favor the formation of the monomeric lactone?
A2: The formation of intermolecular esters (dimers and oligomers) is a common side reaction in macrolactonization and is primarily influenced by the concentration of the hydroxy acid. To promote the desired intramolecular cyclization, it is essential to use high-dilution conditions. This can be achieved by the slow addition of the activated hydroxy acid to a large volume of solvent, which maintains a very low substrate concentration throughout the reaction.
Caption: Competing reaction pathways based on concentration.
Q3: The chosen macrolactonization method (e.g., Yamaguchi) is giving a low yield. What are my options?
A3: If a particular macrolactonization protocol is not providing a satisfactory yield, consider switching to an alternative method. The success of these reactions can be highly substrate-dependent. The two most common and effective methods for the synthesis of macrolides are the Yamaguchi and Corey-Nicolaou macrolactonizations. If one fails, the other may succeed. Additionally, other methods such as the Shiina macrolactonization can be explored.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route to this compound?
A1: A common and efficient synthetic pathway starts from 1,13-tridecanediol diacetate and proceeds through three key steps:
-
Hydrolysis: The diacetate is hydrolyzed to 1,13-tridecanediol.
-
Oxidation: The diol is selectively oxidized to 13-hydroxytridecanoic acid.
-
Macrolactonization: The hydroxy acid is cyclized to form the this compound.
Caption: Synthetic pathway to this compound.
Q2: What are the expected yields for each step in the synthesis of this compound?
A2: While yields can vary depending on the specific reagents and conditions used, the following table provides a summary of reported yields for each step in the synthesis of this compound and analogous long-chain macrolides.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Hydrolysis | LiOH, THF/H₂O | >95 |
| 2 | Oxidation | PDC, DMF | 85-95 |
| 3a | Macrolactonization (Yamaguchi) | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | 60-80 |
| 3b | Macrolactonization (Corey-Nicolaou) | PPh₃, 2,2'-Dipyridyl disulfide | 50-75 |
Q3: Are there any critical experimental considerations for the macrolactonization step?
A3: Yes, the macrolactonization step is the most sensitive part of the synthesis. Key considerations include:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried, as water can quench the activated intermediates and prevent cyclization.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive reagents.
-
Slow Addition: As mentioned in the troubleshooting guide, slow addition of the substrate using a syringe pump is crucial for achieving high yields of the monomeric lactone.
Experimental Protocols
Protocol 1: Hydrolysis of 1,13-Tridecanediol Diacetate
-
Dissolve 1,13-tridecanediol diacetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH, 2.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford 1,13-tridecanediol.
Protocol 2: Oxidation of 1,13-Tridecanediol to 13-Hydroxytridecanoic Acid
-
Dissolve 1,13-tridecanediol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add pyridinium (B92312) dichromate (PDC, 2.0 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 13-hydroxytridecanoic acid.
Protocol 3: Yamaguchi Macrolactonization of 13-Hydroxytridecanoic Acid
-
To a solution of 13-hydroxytridecanoic acid (1.0 eq) in anhydrous toluene (B28343) under an argon atmosphere, add triethylamine (B128534) (Et₃N, 2.2 eq).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP, 6.0 eq) in a large volume of anhydrous toluene.
-
Heat the DMAP solution to reflux.
-
Using a syringe pump, add the activated hydroxy acid solution to the refluxing DMAP solution over a period of 8-12 hours.
-
After the addition is complete, continue to reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield this compound.
Protocol 4: Corey-Nicolaou Macrolactonization of 13-Hydroxytridecanoic Acid
-
To a solution of 13-hydroxytridecanoic acid (1.0 eq) in anhydrous toluene, add triphenylphosphine (B44618) (PPh₃, 1.5 eq) and 2,2'-dipyridyl disulfide (1.5 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford this compound.
Challenges in the purification of macrocyclic lactones like 1,13-Tridecanolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of macrocyclic lactones, with a focus on compounds like 1,13-Tridecanolide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of macrocyclic lactones like this compound?
A1: The most prevalent impurities are often structurally related to the target macrocycle. These can include:
-
Isomers: Geometric (E/Z) isomers or epimers can form during synthesis or be present in the crude material. These often have very similar physical properties to the target compound, making separation challenging.[1]
-
Oligomers: Dimers and other higher-order oligomers can form as byproducts during the macrocyclization reaction.[2]
-
Degradation Products: Macrocyclic lactones can be susceptible to degradation, especially under acidic or basic conditions, or at elevated temperatures.[3][4] This can lead to the formation of hydrolysis products or other related impurities.
-
Co-eluting Impurities: Structurally similar compounds present in the crude mixture may have similar polarities and therefore co-elute with the target compound during chromatography.[5]
Q2: How can I detect co-eluting impurities if my primary chromatographic peak looks symmetrical?
A2: Detecting co-eluting impurities requires more than just observing peak shape. Several techniques can be employed:
-
Mass Spectrometry (MS): Coupling a liquid chromatography system to a mass spectrometer is a highly effective method. By analyzing the mass-to-charge ratio (m/z) across the peak, you can identify the presence of multiple components.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can assess peak purity by examining the UV-Vis spectra across the chromatographic peak. If the spectra are consistent, the peak is likely pure. Variations in the spectra suggest the presence of a co-eluting impurity.
-
Peak Shape Analysis: While not definitive, subtle asymmetries like shoulder peaks or excessive tailing can be indicative of a hidden impurity.
Q3: My macrocyclic lactone appears to be degrading during purification. What steps can I take to minimize this?
A3: Degradation is a common issue, particularly for lactones. To mitigate this:
-
Use Mild Conditions: Avoid strong acids or bases in your purification buffers and mobile phases. If possible, maintain a neutral pH.
-
Control Temperature: Perform purification steps at room temperature or below, if the compound's stability is a concern. High temperatures can accelerate degradation.
-
Minimize Exposure Time: Prolonged exposure to silica (B1680970) gel or other stationary phases can sometimes lead to degradation. Optimize your chromatographic method to reduce run times.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound and other macrocyclic lactones.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution/Peak Tailing in HPLC | Inadequate chromatographic selectivity. | Optimize the mobile phase composition. For reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to water. |
| Poor column performance. | Ensure the column is not old or poorly packed. Consider using a guard column to protect the analytical column. | |
| Mismatched injection solvent. | The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. | |
| Presence of Isomers in Final Product | Isomerization during synthesis or purification. | Use milder reagents and reaction conditions. For example, some coupling reagents used in macrolactonization can cause isomerization. Chiral HPLC may be necessary to separate stereoisomers. |
| Low Yield After Column Chromatography | Compound degradation on the stationary phase. | Consider using a less acidic stationary phase, such as neutral alumina, or deactivating silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent. |
| Irreversible adsorption to the column. | Ensure appropriate solvent strength to elute the compound. A step gradient or a flush with a stronger solvent at the end of the run may be necessary. | |
| Variable Retention Times in HPLC | Inconsistent column temperature. | Use a column oven to maintain a constant temperature, which ensures retention time repeatability. |
| Changes in mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. Buffers should be freshly prepared. | |
| Instrument dwell volume differences. | If comparing results between different HPLC systems, be aware that differences in dwell volume can affect retention times in gradient separations. |
Experimental Protocols
General Protocol for Two-Step Purification of this compound
This protocol outlines a common strategy for purifying macrocyclic lactones, starting with flash chromatography followed by preparative HPLC.
Step 1: Flash Column Chromatography (Crude Purification)
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Column Packing: Pack a silica gel column with a non-polar solvent system, such as hexane (B92381).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (B1210297) (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the desired product.
-
Pooling and Concentration: Combine the fractions containing the purified product and concentrate under reduced pressure.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Develop a gradient based on analytical HPLC results. A typical starting point could be a linear gradient from 60% B to 90% B over 30 minutes.
-
Flow Rate: Adjust the flow rate based on the column dimensions.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the lactone carbonyl).
-
Injection and Fraction Collection: Inject the partially purified material from Step 1. Collect fractions corresponding to the main peak.
-
Purity Analysis and Final Product Preparation: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation) to obtain the final product.
Visualizations
A typical two-step purification workflow for macrocyclic lactones.
A decision-making workflow for troubleshooting impure fractions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclic Lactone degradation process optimization in alkaline conditions [diposit.ub.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1,13-Tridecanolide Cyclization
Welcome to the technical support center for the optimization of reaction conditions for the cyclization of 1,13-tridecanolide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of this macrocycle.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the cyclization of 13-hydroxytridecanoic acid to this compound, and how can I minimize it?
A1: The most prevalent side reaction is the intermolecular esterification between two or more molecules of 13-hydroxytridecanoic acid, leading to the formation of dimers, trimers, and other oligomers. This issue arises because the intermolecular reaction competes with the desired intramolecular cyclization.
To favor the formation of the monomeric this compound, the most effective strategy is to employ the high-dilution principle . By carrying out the reaction at a very low concentration of the starting material (typically in the range of 0.001 M to 0.05 M), the probability of two molecules encountering each other is significantly reduced, thus favoring the intramolecular pathway. This is often achieved by the slow addition of the hydroxy acid solution to a large volume of solvent using a syringe pump.
Q2: Which macrolactonization methods are most suitable for the synthesis of this compound?
A2: Several methods are well-suited for the synthesis of large-ring lactones like this compound. The most common and effective methods include:
-
Yamaguchi Macrolactonization: This method involves the formation of a mixed anhydride (B1165640) from the hydroxy acid using 2,4,6-trichlorobenzoyl chloride, which is then cyclized in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). It is known for its mild conditions and generally good yields.[1][2][3]
-
Mitsunobu Macrolactonization: This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group for intramolecular attack by the carboxylate.[4][5] It is a powerful method but can sometimes be complicated by the removal of byproducts.
-
Corey-Nicolaou Macrolactonization: This "double activation" method employs a disulfide (e.g., 2,2'-dipyridyl disulfide) and a phosphine to form a thioester in situ, which then undergoes cyclization.
The choice of method often depends on the specific substrate, available reagents, and desired reaction conditions.
Q3: My reaction yield is consistently low, even under high-dilution conditions. What other factors should I consider?
A3: Low yields can stem from several factors beyond oligomerization. Consider the following:
-
Purity of Starting Material: Ensure that the 13-hydroxytridecanoic acid is pure and free of any impurities that could interfere with the reaction.
-
Anhydrous Conditions: All macrolactonization reactions are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Water can hydrolyze the activated intermediates, leading to the recovery of the starting material.
-
Reagent Quality: The reagents used, especially for the Mitsunobu and Yamaguchi reactions, should be of high quality and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Reaction Temperature: The optimal temperature can be substrate-dependent. While some methods work well at room temperature, others may require heating to overcome the activation energy for cyclization.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged times may lead to product degradation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cyclization of 13-hydroxytridecanoic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation, starting material recovered | 1. Ineffective activation of the carboxylic acid or alcohol. 2. Deactivated or poor-quality reagents. 3. Presence of water in the reaction mixture. | 1. Choose a different macrolactonization method (e.g., switch from Mitsunobu to Yamaguchi). 2. Use freshly opened or purified reagents. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Handle reagents under an inert atmosphere. |
| Formation of significant amounts of dimer and/or oligomers | The concentration of the hydroxy acid is too high, favoring intermolecular reactions. | 1. Implement high-dilution conditions (concentration < 0.01 M). 2. Use a syringe pump for the slow addition of the substrate over a prolonged period (e.g., 4-12 hours). |
| Product appears to be a different isomer or has undergone a side reaction | 1. In the case of unsaturated precursors, double bond isomerization can occur under basic conditions. 2. Epimerization at a stereocenter alpha to the carbonyl can be induced by strong bases. | 1. For substrates sensitive to base, consider using milder, non-basic conditions or protecting groups. 2. Use methods known for their mildness, such as certain variations of the Yamaguchi or Shiina macrolactonization. |
| Difficulty in purifying the product from reaction byproducts | Byproducts from the activating reagents (e.g., triphenylphosphine (B44618) oxide from Mitsunobu reaction, isourea from carbodiimide-mediated reactions) can be difficult to remove. | 1. For Mitsunobu reactions, consider using polymer-bound triphenylphosphine to simplify purification. 2. Optimize chromatographic separation conditions. 3. In some cases, precipitation or crystallization can be used to remove byproducts. |
Data Presentation: Comparison of Macrolactonization Methods
The following table summarizes typical reaction conditions and expected yields for the cyclization of 13-hydroxytridecanoic acid using different methods. The data is representative and may vary based on the specific experimental setup.
| Method | Activating Reagents | Solvent | Concentration (M) | Temperature (°C) | Typical Yield (Monomer) | Typical Monomer:Dimer Ratio |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene (B28343) | 0.005 | 25-80 | 75-90% | >10:1 |
| Mitsunobu | PPh3, DIAD/DEAD | THF or Toluene | 0.005 | 0-25 | 60-80% | >8:1 |
| Corey-Nicolaou | PPh3, 2,2'-Dipyridyl disulfide | Xylene | 0.005 | 80-110 | 65-85% | >9:1 |
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization of 13-Hydroxytridecanoic Acid
-
Preparation: To a solution of 13-hydroxytridecanoic acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.05 M upon addition of all reagents) under an argon atmosphere, add triethylamine (B128534) (1.2 eq).
-
Activation: To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 4.0 eq) in a large volume of anhydrous toluene (to achieve a final substrate concentration of ~0.005 M). Heat this solution to 80°C.
-
Slow Addition: Using a syringe pump, add the activated mixed anhydride solution to the heated DMAP solution over 6-8 hours.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 80°C for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature, filter to remove any solids, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mitsunobu Macrolactonization of 13-Hydroxytridecanoic Acid
-
Preparation: To a solution of 13-hydroxytridecanoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (to achieve a final concentration of ~0.005 M) under an argon atmosphere, cool the mixture to 0°C.
-
Slow Addition: In a separate syringe, prepare a solution of diisopropyl azodicarboxylate (DIAD, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture using a syringe pump over 4-6 hours.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction with a few drops of water and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.
Protocol 3: Corey-Nicolaou Macrolactonization of 13-Hydroxytridecanoic Acid
-
Preparation: To a solution of 13-hydroxytridecanoic acid (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous xylene (to achieve a final concentration of ~0.005 M) under an argon atmosphere, add 2,2'-dipyridyl disulfide (2.5 eq).
-
Thioester Formation: Stir the mixture at room temperature for 6 hours to form the intermediate thioester.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the macrolactonization of 13-hydroxytridecanoic acid.
Caption: Troubleshooting decision tree for low-yield this compound cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Minimizing oligomer formation during 1,13-Tridecanolide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,13-Tridecanolide, with a specific focus on minimizing the formation of undesirable oligomers.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Yield of Oligomers (Dimers, Trimers, etc.)
Primary Cause: Intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a common issue in macrolactonization, where the formation of large rings is entropically less favorable than linear polymerization.[1]
Solutions:
-
High-Dilution Conditions: The most critical factor in minimizing oligomerization is the use of high-dilution conditions. By maintaining a very low concentration of the starting material (13-hydroxytridecanoic acid), the probability of two molecules reacting with each other is significantly reduced, thus favoring the intramolecular reaction.
-
Recommended Concentration: Aim for a substrate concentration in the range of 0.001 M to 0.01 M.
-
-
Slow Addition (Syringe Pump): Instead of adding the 13-hydroxytridecanoic acid to the reaction vessel all at once, a solution of the acid should be added slowly over a prolonged period (e.g., 4-12 hours) using a syringe pump. This technique, often referred to as pseudo-high dilution, maintains a constantly low concentration of the reactive species in the reaction mixture.
-
Choice of Solvent: The solvent can influence the conformation of the hydroxy acid, which in turn affects the ease of cyclization. Non-polar, aprotic solvents like toluene (B28343) or benzene (B151609) are often effective as they can help to pre-organize the substrate in a conformation that is favorable for cyclization. In some cases, more polar aprotic solvents like DMF may be necessary to disrupt unfavorable hydrogen bonding that can lead to oligomerization.[2]
-
Activating Agent and Temperature: The choice of macrolactonization method and the reaction temperature can also impact the outcome. Some methods are more effective at promoting intramolecular cyclization than others.
Issue 2: Decomposition of Starting Material or Product
Primary Cause: The reaction conditions (e.g., temperature, reagents) may be too harsh, leading to the degradation of the 13-hydroxytridecanoic acid or the newly formed this compound.
Solutions:
-
Milder Macrolactonization Methods: Consider using milder reagents that do not require high temperatures. For example, the Shiina macrolactonization often proceeds at room temperature.
-
Temperature Control: Carefully control the reaction temperature. If using a method that requires heating, such as the Yamaguchi esterification, ensure the temperature is not excessively high and is maintained consistently.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the starting material or product, especially if sensitive functional groups are present.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound while minimizing oligomers?
A1: The most effective methods for macrolactonization of 13-hydroxytridecanoic acid to form this compound with minimal oligomer formation are those that facilitate intramolecular cyclization under high-dilution conditions. The three most widely used and effective methods are:
-
Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes cyclization in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is known for its high yields and is often carried out in a non-polar solvent like toluene.[3][4][5]
-
Shiina Macrolactonization: This method employs an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent. It can be performed under either acidic or basic conditions and is effective for the synthesis of medium to large-sized lactones.
-
Ring-Closing Metathesis (RCM): This powerful method involves the formation of a carbon-carbon double bond to close the ring. For the synthesis of this compound, the 13-hydroxytridecanoic acid would first need to be converted to an ω-unsaturated ester (e.g., the 12-propenyl ester). RCM is catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, and is known for its functional group tolerance.
Q2: How do I choose between Yamaguchi, Shiina, and RCM methods?
A2: The choice of method depends on several factors:
-
Substrate Availability: Yamaguchi and Shiina methods directly use 13-hydroxytridecanoic acid. RCM requires the synthesis of an ω-unsaturated ester precursor.
-
Functional Group Tolerance: RCM catalysts are generally very tolerant of a wide range of functional groups. The Yamaguchi and Shiina methods are also quite robust, but highly sensitive functional groups may require protection.
-
Stereochemistry: If there are stereocenters in your molecule, it is important to choose a method that will not cause epimerization. The Shiina method is often favored for its mild conditions in this regard.
-
Equipment Availability: RCM requires specific metal catalysts which may be more expensive than the reagents for the Yamaguchi or Shiina methods.
Q3: What is the optimal concentration for the high-dilution setup?
A3: The optimal concentration can vary depending on the specific method and substrate. However, a general starting point for the macrolactonization of 13-hydroxytridecanoic acid is a final concentration of 0.005 M . You may need to optimize this further, with concentrations as low as 0.001 M sometimes being necessary for difficult cyclizations.
Q4: Can I perform the reaction at a higher concentration to save solvent?
A4: While it is tempting to use higher concentrations to reduce solvent waste and improve reaction throughput, this will almost certainly lead to a significant increase in the formation of dimers and other oligomers. The high-dilution principle is fundamental to successful macrolactonization.
Data Presentation
Table 1: Comparison of Macrolactonization Methods for Large Ring Lactones (General Yields)
| Method | Reagent/Catalyst | Typical Yield of Monomer | Oligomer Formation | Key Considerations |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Good to Excellent | Low under high dilution | Requires stoichiometric activating agent. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Good to Excellent | Low under high dilution | Can be performed under mild, neutral conditions. |
| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | Good to Excellent | Generally low | Requires synthesis of a diene precursor. |
Note: Specific yields for this compound are highly dependent on the precise reaction conditions and experimental setup. The information in this table represents typical outcomes for the synthesis of large-ring lactones.
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization of 13-Hydroxytridecanoic Acid
Materials:
-
13-Hydroxytridecanoic acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum.
-
Under an argon atmosphere, add anhydrous toluene to the flask to achieve a final concentration of 0.005 M for the 13-hydroxytridecanoic acid.
-
Add DMAP (0.1 equivalents) to the toluene and heat the solution to reflux.
-
In a separate flask, dissolve 13-hydroxytridecanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) dropwise at room temperature. Stir for 1 hour.
-
Draw the resulting solution of the mixed anhydride into a syringe and place it in a syringe pump.
-
Add the mixed anhydride solution to the refluxing toluene/DMAP mixture via the syringe pump over a period of 8 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour.
-
Cool the reaction to room temperature, filter off the triethylammonium (B8662869) chloride, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.
Protocol 2: Shiina Macrolactonization of 13-Hydroxytridecanoic Acid
Materials:
-
13-Hydroxytridecanoic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a rubber septum.
-
Under an argon atmosphere, add anhydrous DCM to the flask to achieve a final concentration of 0.005 M for the 13-hydroxytridecanoic acid.
-
Add MNBA (1.5 equivalents) and DMAP (0.1 equivalents) to the DCM and stir at room temperature.
-
In a separate flask, dissolve 13-hydroxytridecanoic acid (1 equivalent) in anhydrous DCM.
-
Draw the solution of the hydroxy acid into a syringe and place it in a syringe pump.
-
Add the hydroxy acid solution to the MNBA/DMAP mixture via the syringe pump over a period of 6 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ring-Closing Metathesis (RCM) for this compound
Step 1: Synthesis of the ω-Unsaturated Ester Precursor
-
To a solution of 13-hydroxytridecanoic acid (1 equivalent) in anhydrous DCM, add 10-undecen-1-ol (B85765) (1.2 equivalents), DMAP (0.1 equivalents), and dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the 10-undecenyl 13-hydroxytridecanoate.
Step 2: Ring-Closing Metathesis
Materials:
-
10-Undecenyl 13-hydroxytridecanoate
-
Grubbs' Second Generation Catalyst
-
Anhydrous Toluene
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum.
-
Under an argon atmosphere, add anhydrous toluene to the flask to achieve a final concentration of 0.01 M for the diene precursor.
-
Heat the solution to 80 °C.
-
In a separate glovebox or under a stream of argon, weigh the Grubbs' Second Generation Catalyst (2-5 mol%).
-
Dissolve the catalyst in a small amount of anhydrous toluene and add it to the refluxing solution of the diene.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the unsaturated macrolactone.
-
The resulting unsaturated lactone can then be hydrogenated (e.g., using H₂/Pd-C) to afford this compound.
Visualizations
Caption: Factors influencing oligomer formation during this compound synthesis.
Caption: General experimental workflow for minimizing oligomer formation.
References
Technical Support Center: Catalyst Selection and Optimization for Ring-Closing Metathesis of 1,13-Tridecanolide Precursors
This guide provides researchers, scientists, and drug development professionals with technical support for the ring-closing metathesis (RCM) of 1,13-tridecanolide precursors. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to aid in the successful synthesis of this 14-membered macrolactone.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is most suitable for the macrocyclization of a this compound precursor?
A1: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally the most effective for macrocyclization reactions like the synthesis of this compound.[1] Second-generation Grubbs catalysts are known for their high activity and tolerance to various functional groups.[2][3] Hoveyda-Grubbs second-generation catalysts are particularly advantageous due to their stability and slower initiation rate, which can be beneficial in preventing intermolecular reactions at the start of the process. For sterically hindered substrates or to achieve higher E/Z selectivity, specialized or newer generation catalysts might be required.[4]
Q2: Why is high dilution crucial for the RCM of this compound precursors?
A2: High dilution is essential to favor the intramolecular ring-closing reaction over intermolecular side reactions that lead to dimers and higher-order oligomers.[5] At high concentrations, the probability of two different diene molecules reacting is significantly increased. By maintaining a very low substrate concentration (typically 0.1 M to 0.001 M), the likelihood of the two ends of the same molecule reacting to form the desired macrocycle is greatly enhanced.
Q3: What are the most common solvents for this type of RCM reaction?
A3: Dichloromethane (DCM) and toluene (B28343) are the most frequently used solvents for RCM. Toluene is often preferred for macrocyclizations as it allows for higher reaction temperatures, which can help to increase reaction rates and drive the reaction to completion. More environmentally friendly solvents like ethyl acetate (B1210297) have also been shown to be effective. It is critical to use anhydrous and thoroughly degassed solvents to prevent deactivation of the ruthenium catalyst.
Q4: How can I control the E/Z selectivity of the double bond in the final macrolactone?
A4: The E/Z selectivity of the newly formed double bond is influenced by the catalyst structure, substrate, and reaction conditions. Generally, for large, flexible macrocycles, the E-isomer is thermodynamically more stable and is often the major product with standard ruthenium catalysts. However, specific Z-selective catalysts, often based on molybdenum or tungsten, or specially designed ruthenium catalysts, can be used to favor the Z-isomer. Kinetically controlled E-selective RCM can also be achieved with specific catalyst systems. Additives and temperature can also play a role in the final E/Z ratio.
Q5: What is a typical catalyst loading for the RCM of a long-chain diene ester?
A5: Catalyst loading can range from 1 to 10 mol%. For laboratory-scale synthesis, a loading of 2-5 mol% is common to ensure efficient conversion. In process chemistry and for larger-scale reactions, optimizing for lower catalyst loadings (e.g., <1 mol%) is crucial to reduce costs and minimize residual ruthenium in the product.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired this compound
-
Question: My RCM reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The catalyst may have degraded due to exposure to air, moisture, or impurities.
-
Solution: Use fresh, high-purity catalyst and ensure all solvents and reagents are anhydrous and degassed. Handle the catalyst under an inert atmosphere (e.g., in a glovebox).
-
-
Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., peroxides, sulfur compounds) can poison the catalyst.
-
Solution: Purify the diene precursor thoroughly before the reaction. Use high-purity, degassed solvents.
-
-
Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst turnover.
-
Solution: Increase the reaction temperature. Toluene is a good solvent choice for higher temperatures (e.g., 80-110 °C).
-
-
Issue 2: Formation of Dimers and Oligomers as the Main Products
-
Question: My reaction is producing significant amounts of dimers and higher molecular weight species instead of the monomeric macrolactone. How can I fix this?
-
Answer:
-
Concentration is Too High: This is the most common cause of oligomerization. The intermolecular reaction is kinetically favored over the intramolecular cyclization.
-
Solution: Drastically reduce the substrate concentration to the low millimolar range (e.g., 1 mM). Employ a slow-addition technique using a syringe pump to maintain a pseudo-high dilution environment throughout the reaction.
-
-
Catalyst is Too Reactive: A very fast-initiating catalyst might promote intermolecular reactions before the substrate can adopt the correct conformation for cyclization.
-
Solution: Consider using a slower-initiating catalyst, such as a Hoveyda-Grubbs type, which can provide more time for the substrate to achieve the desired conformation for ring closure.
-
-
Issue 3: Undesired E/Z Isomer Ratio
-
Question: I am obtaining a mixture of E/Z isomers, but I need a specific isomer. How can I improve the stereoselectivity?
-
Answer:
-
Thermodynamic Equilibration: The catalyst can remain active after the initial RCM and catalyze the isomerization of the double bond to the thermodynamically favored isomer.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using additives like 1,4-benzoquinone, which can suppress isomerization.
-
-
Incorrect Catalyst Choice: The ligand sphere of the ruthenium catalyst plays a crucial role in determining the stereochemical outcome.
-
Solution: Screen different catalysts. For Z-selectivity, consider specialized molybdenum or tungsten catalysts or newer generation Z-selective ruthenium catalysts. For high E-selectivity, specific stereoretentive ruthenium catalysts have been developed.
-
-
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Macrolactone Synthesis via RCM
| Catalyst (mol%) | Substrate | Concentration (mM) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Grubbs 2nd Gen (5) | Diene Ester (for 13-membered ring) | 1 | EtOAc | 50 | 2 | 90 | N/A | |
| Grubbs 2nd Gen (5) | Diene Ester (for 14-membered ring) | 1 | EtOAc | 50 | 2 | High | N/A | |
| Grubbs 2nd Gen (5) | Diene Ester (for 15-membered ring) | 1 | EtOAc | 50 | 2 | High | N/A | |
| Hoveyda-Grubbs 2nd Gen | Bis(2-vinylphenyl)silane | 2 | Toluene | 100 | N/A | High | N/A | |
| Molybdenum Complex | Boryl-diene | 20 | Benzene | 25 | 12 | 60 | 95:5 |
N/A: Not available in the cited literature.
Experimental Protocols
Detailed Protocol for RCM of a this compound Precursor (e.g., Allyl 10-undecenoate)
This protocol is adapted from a successful macrocyclization of similar long-chain diene esters.
Materials:
-
Allyl 10-undecenoate (diene precursor)
-
Grubbs Second Generation Catalyst
-
2,3,5,6-Tetrafluorobenzoquinone (TFBQ) (optional additive to suppress isomerization)
-
Anhydrous, degassed ethyl acetate (EtOAc) or toluene
-
Schlenk flask or similar reaction vessel with a condenser
-
Syringe pump
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Flame-dry the reaction vessel under vacuum and backfill with an inert gas.
-
Solvent Addition: Add the bulk of the degassed solvent (e.g., EtOAc) to the flask to achieve a final substrate concentration of approximately 1 mM.
-
Heating: Begin stirring and heat the solvent to the desired reaction temperature (e.g., 50 °C for EtOAc, or 80-110 °C for toluene).
-
Substrate and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare two separate solutions:
-
A solution of the diene precursor in a small amount of the degassed solvent.
-
A solution of the Grubbs 2nd Generation catalyst (5 mol%) and TFBQ (10 mol%, optional) in a small amount of the degassed solvent.
-
-
Slow Addition: Using two separate syringe pumps, add the diene and catalyst solutions simultaneously and slowly to the stirred, heated solvent in the reaction flask over a period of several hours (e.g., 1-2 hours). This maintains a state of high dilution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by opening the flask to the air or by adding a few drops of ethyl vinyl ether.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any unreacted starting material.
-
Visualizations
Caption: General experimental workflow for Ring-Closing Metathesis.
Caption: Troubleshooting decision tree for common RCM issues.
References
Troubleshooting low yields in the enzymatic synthesis of 1,13-Tridecanolide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 1,13-Tridecanolide, thereby improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound yield?
Low yields are frequently attributed to suboptimal reaction conditions that can affect enzyme activity and stability. Key factors include incorrect temperature, pH, or the presence of enzyme inhibitors. Substrate and product inhibition, as well as the formation of undesired oligomers, are also significant contributors to reduced yields.
Q2: Which enzyme is recommended for the synthesis of this compound?
Immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, is widely reported as an effective catalyst for the macrolactonization of ω-hydroxy acids, including the precursor to this compound. Its high stability in organic solvents and broad substrate specificity make it a preferred choice.
Q3: Can the water content of the reaction medium affect the yield?
Yes, water content is a critical parameter. While a minimal amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis of the lactone), leading to a significant decrease in the yield of this compound. The optimal water activity should be carefully controlled, often through the use of molecular sieves or by performing the reaction in a non-polar organic solvent.
Q4: How does the choice of solvent impact the enzymatic synthesis?
The solvent plays a crucial role in substrate solubility and enzyme performance. Non-polar, aprotic solvents like toluene, hexane, or isooctane (B107328) are generally favored as they minimize enzyme denaturation and reduce the solubility of water, thus shifting the reaction equilibrium towards lactonization. Highly polar solvents can strip the essential water layer from the enzyme, leading to inactivation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
If you observe minimal or no formation of this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Enzyme | Verify the activity of your enzyme batch using a standard assay. Ensure proper storage conditions (typically cool and dry) to prevent denaturation. |
| Sub-optimal Temperature | Optimize the reaction temperature. For Novozym® 435, the optimal range is typically between 60-80°C for this type of reaction. Perform small-scale experiments at varying temperatures to find the ideal condition for your specific setup. |
| Incorrect pH | Although reactions in organic media have a "pH memory," the pH of the enzyme preparation before immobilization or use can be critical. Ensure the enzyme was prepared and buffered at its optimal pH before use. |
| Presence of Inhibitors | Ensure the substrate (13-hydroxytridecanoic acid) and solvent are of high purity. Contaminants can act as enzyme inhibitors. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like GC or HPLC. The reaction may require a longer duration to reach completion. |
Issue 2: Formation of Oligomers and Polymers
The presence of significant amounts of linear oligomers or polymers instead of the desired cyclic monomer is a common challenge.
Troubleshooting Workflow for Oligomer Formation
Caption: Troubleshooting workflow for reducing oligomer formation.
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization may be required.
-
Preparation of Reactants:
-
Dissolve 13-hydroxytridecanoic acid in a suitable volume of a non-polar solvent (e.g., toluene) to achieve a low concentration (e.g., 1-10 mM). High concentrations can favor intermolecular polymerization.
-
Add molecular sieves (3Å or 4Å, approximately 10% w/v) to the solution to remove residual water. Allow to stand for at least 1 hour.
-
-
Enzyme Addition:
-
Add immobilized lipase (e.g., Novozym® 435) to the substrate solution. A typical enzyme loading is 10-20% by weight of the substrate.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at an optimized temperature (e.g., 70°C) with constant agitation (e.g., 150-200 rpm) to ensure a uniform suspension.
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture.
-
Analyze the samples by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (or equilibrium), filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate this compound from unreacted substrate and oligomers.
-
Enzymatic Lactonization Pathway
Caption: Pathway of lipase-catalyzed synthesis of this compound.
Stability and degradation studies of 1,13-Tridecanolide under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,13-Tridecanolide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark environment. For optimal preservation, storage at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation and hydrolysis.[1] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q2: What are the primary chemical moieties in this compound susceptible to degradation?
The most susceptible functional group in this compound is the lactone ring. This cyclic ester is prone to hydrolysis under both acidic and basic conditions, which leads to the opening of the ring to form the corresponding hydroxy carboxylic acid or its salt.[2][3] The long hydrocarbon chain is generally stable but may be susceptible to oxidation under harsh conditions.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is significantly influenced by pH. The lactone ring is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[2] In acidic solutions, the hydrolysis rate will increase, leading to the formation of 13-hydroxytridecanoic acid. In alkaline conditions, the lactone ring will also open to form the carboxylate salt of 13-hydroxytridecanoic acid. Therefore, maintaining a neutral pH is critical for preventing degradation in aqueous experimental media.
Q4: Is this compound sensitive to light and temperature?
Yes, like many organic molecules, this compound can be sensitive to light (photolytic degradation) and elevated temperatures (thermal degradation). Exposure to UV light can provide the energy to initiate degradation reactions. High temperatures can accelerate the rate of hydrolytic and oxidative degradation. It is crucial to protect samples from light and store them at appropriate temperatures.
Troubleshooting Guide
Issue 1: Inconsistent experimental results are observed when using this compound from different batches or after a period of storage.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting:
-
Verify Purity: Before use, especially after long-term storage, verify the purity of your this compound sample using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
-
Proper Storage: Ensure that the compound has been stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).
-
Fresh Solutions: It is highly recommended to prepare fresh solutions for critical experiments to avoid issues arising from the degradation of stock solutions over time.
-
Issue 2: Extra peaks appear in the HPLC chromatogram when analyzing a this compound sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting:
-
Forced Degradation Study: These additional peaks are likely due to the hydrolysis or oxidation of this compound. To identify these degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to acidic, basic, oxidative, thermal, and photolytic conditions to generate the degradation products and determine their retention times.
-
Mass Spectrometry: To identify the structure of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the degradation products.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Below are detailed protocols for subjecting this compound to various stress conditions.
1. Hydrolytic Degradation (Acidic and Basic)
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Add 0.1 M hydrochloric acid (HCl) to the stock solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a stock solution of this compound.
-
Add 0.1 M NaOH to the stock solution.
-
Keep the mixture at room temperature for a defined period (e.g., 12-24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
2. Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add a solution of 3-6% hydrogen peroxide (H₂O₂) to the stock solution.
-
Store the mixture at room temperature, protected from light, for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples and analyze by HPLC.
3. Thermal Degradation
-
Place both the solid this compound and a stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70-80°C).
-
Expose the samples for a defined period (e.g., up to 7 days).
-
At specified time points, withdraw samples (dissolving the solid sample in a suitable solvent) and analyze by HPLC.
4. Photolytic Degradation
-
Expose a stock solution of this compound to a light source within a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
Data Presentation
The following tables summarize representative data from forced degradation studies on a macrolide similar to this compound. The data illustrates the expected stability profile under various stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 48 | 60 | 25% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 24 | Room Temp | 85% | 1 |
| Oxidation | 3% H₂O₂ | 48 | Room Temp | 15% | 2 |
| Thermal (Solid) | - | 168 | 70 | 5% | 1 |
| Thermal (Solution) | - | 168 | 70 | 12% | 2 |
| Photolytic | ICH Q1B | - | Room Temp | 10% | 1 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under hydrolytic and oxidative stress.
References
Technical Support Center: High-Dilution Techniques for Macrocyclization Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-dilution techniques to improve macrocyclization efficiency.
Troubleshooting Guides
This section addresses specific issues that may be encountered during macrocyclization experiments.
Issue 1: Low or No Yield of the Desired Macrocycle
Q: My macrocyclization reaction is resulting in a low yield or complete absence of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low conversion of the linear precursor to the cyclic product can be attributed to several factors, ranging from reaction kinetics to the conformational properties of your peptide or molecule.[1]
-
Insufficient Activation/Coupling Efficiency: The coupling reagents may not be effective enough for your specific sequence.
-
Unfavorable Conformation of the Linear Precursor: The linear precursor may exist in a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.
-
Solution 1: Introduce "turn-inducing" elements into your peptide sequence, such as proline, D-amino acids, or N-methylated amino acids, to pre-organize the backbone for cyclization.[1][2]
-
Solution 2: Experiment with different solvents like DMF, DCM, or mixtures such as DMF/dioxane to influence the peptide's conformation.
-
-
Steric Hindrance: Bulky side chains near the cyclization site can physically block the reaction.
-
Solution: If possible, redesign the linear precursor to move the cyclization site away from sterically hindered residues.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Cautiously increase the reaction temperature. While this can improve cyclization yields for difficult sequences, be aware that higher temperatures can also increase the risk of epimerization.
-
Issue 2: High Molecular Weight Byproducts (Oligomerization)
Q: The main byproducts of my reaction are dimers, trimers, and other high molecular weight species, not the desired macrocycle. What is causing this oligomerization?
A: The formation of high molecular weight oligomers is a classic indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
High Concentration: The fundamental principle to favor intramolecular reactions is to work at high dilution.
-
Solution 1: Decrease the concentration of the linear precursor to the 0.1-1 mM range.
-
Solution 2: Employ the pseudo-high dilution technique by using a syringe pump for the slow addition of a concentrated stock solution of the linear precursor to the reaction vessel. This maintains a low instantaneous concentration of the precursor.
-
Solution 3: Consider on-resin cyclization, which utilizes the "pseudo-dilution" effect of the solid support to minimize oligomerization.
-
Issue 3: Presence of a Byproduct with a Mass of -18 Da
Q: I am observing a significant peak in my HPLC/MS analysis corresponding to my cyclic product minus 18 Da (loss of water). What is this byproduct?
A: This is a strong indication of aspartimide formation, a common side reaction involving aspartic acid (Asp) residues. The side-chain carboxyl group of Asp can attack the backbone amide bond, forming a cyclic imide intermediate which can then lead to byproducts.
-
Cause: This side reaction is particularly prevalent when Asp is adjacent to amino acids like Gly, Ser, or Asn.
-
Solution 1 (Protecting Groups): During peptide synthesis, use protecting groups on the Asp side chain that are more robust and less prone to facilitating imide formation.
-
Solution 2 (Additives): Adding HOBt to the deprotection solutions for Fmoc removal can help suppress this side reaction.
-
Issue 4: Diastereomeric Products (Epimerization)
Q: My final product shows two closely eluting peaks with the same mass, suggesting the presence of an epimer. How can I prevent C-terminal epimerization?
A: Epimerization is the change in the stereochemical configuration of the C-terminal amino acid during the activation of its carboxyl group for cyclization. This is a significant issue as it leads to diastereomeric products that are often difficult to separate.
-
Over-activation: Using highly reactive coupling reagents for extended periods can increase the rate of epimerization.
-
Solution 1 (Choice of Reagents): Use coupling reagents known to suppress epimerization. Additives like HOBt or HOAt are effective at minimizing this side reaction.
-
Solution 2 (Temperature Control): Perform the activation and cyclization at a low temperature (e.g., 0 °C) to slow down the rate of epimerization relative to the rate of cyclization.
-
Solution 3 (Site of Ligation): If possible, choose a cyclization site that does not involve an optically active amino acid at the C-terminus (e.g., cyclizing at a Glycine residue).
-
Frequently Asked Questions (FAQs)
Q: What is the ideal concentration for a solution-phase macrocyclization?
A: Typically, concentrations in the range of 0.1 to 1 mM are used to favor intramolecular cyclization over intermolecular oligomerization. The optimal concentration may vary depending on the peptide's sequence and its propensity to adopt a cyclization-competent conformation.
Q: Should I perform the cyclization on-resin or in solution?
A: Both methods have their advantages. On-resin cyclization utilizes the pseudo-dilution effect to minimize oligomerization and can simplify purification. However, the peptide's conformation might be restricted on the solid support. Solution-phase cyclization offers more flexibility in terms of solvents and reaction conditions but requires careful control of concentration. The choice often depends on the specific peptide and which method yields a better empirical result.
Q: How does the peptide sequence affect cyclization efficiency?
A: The sequence has a significant impact. The presence of turn-inducing residues like proline or D-amino acids can pre-organize the peptide into a favorable conformation for cyclization. Conversely, sterically bulky residues at the cyclization site can hinder the reaction.
Q: My linear peptide is poorly soluble. What can I do?
A: Poor solubility can be a major challenge. Experiment with different solvent systems, such as DMF, DCM, or mixtures. In some cases, aqueous environments with organic co-solvents can be effective. The addition of salts like LiCl has also been shown to improve the solubility of peptides in organic solvents.
Quantitative Data Summary
Table 1: Common Coupling Reagents for Macrocyclization
| Reagent Class | Examples | Additives | Key Characteristics |
| Phosphonium Salts | PyBOP, HBTU, HATU | HOAt, HOBt | High efficiency and fast reaction times. HATU is particularly effective for difficult couplings. |
| Aminium/Uronium Salts | TBTU, COMU | DIPEA (Base) | Generally high coupling efficiency. |
| Carbodiimides | DIC, EDC | HOBt, Oxyma | Cost-effective but can have a higher risk of epimerization without additives. |
Table 2: Troubleshooting Summary for Common Macrocyclization Issues
| Issue | Primary Cause | Recommended Solutions |
| High MW Oligomers | Concentration too high | Decrease concentration (0.1-1 mM); use a syringe pump for slow addition; consider on-resin cyclization. |
| Unreacted Linear Peptide | Poor conformation / Low reactivity | Introduce turn-inducing residues (Pro, D-AAs); screen different solvents and coupling reagents; cautiously increase temperature. |
| Diastereomeric Products | C-terminal epimerization | Use additives (HOAt, HOBt); lower reaction temperature; choose a less epimerization-prone coupling reagent. |
| Product with Mass -18 Da | Aspartimide formation | Use optimized protecting groups for Asp; add HOBt to deprotection solutions; consider sequence modification. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization using a Syringe Pump
-
Peptide Cleavage and Purification:
-
Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS).
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the linear precursor by reverse-phase HPLC to >95% purity.
-
-
Preparation of Peptide Stock Solution:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a concentration of approximately 10 mM. This will be the stock solution.
-
-
Reaction Setup:
-
In a separate, large reaction vessel, add a large volume of the reaction solvent (e.g., DMF) containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA).
-
The final target concentration of the peptide in this vessel should be between 0.1-1 mM.
-
-
Slow Addition:
-
Using a syringe pump, add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor mass and the appearance of the cyclic product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC.
-
Visualizations
Caption: The principle of high-dilution to favor intramolecular macrocyclization over intermolecular oligomerization.
Caption: A logical workflow for troubleshooting common issues in macrocyclization reactions.
References
Methods for removing residual catalyst from 1,13-Tridecanolide product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalyst from 1,13-Tridecanolide synthesized via ring-closing metathesis (RCM).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound that may need to be removed?
A1: For the synthesis of macrocyclic lactones like this compound through Ring-Closing Metathesis (RCM), ruthenium-based catalysts are frequently employed. Common examples include Grubbs' catalysts (First, Second, and Third Generation) and Hoveyda-Grubbs catalysts. These catalysts are highly effective but can leave behind ruthenium residues that need to be removed from the final product.
Q2: Why is it crucial to remove residual catalyst from the this compound product?
A2: Residual metal catalysts, even at trace levels, can have detrimental effects. They can compromise the stability of the final product, interfere with downstream biological assays, and pose toxicity risks in pharmaceutical applications. For instance, the presence of an active catalyst during solvent removal can lead to oligomerization or other side reactions.[1] Therefore, efficient removal of the catalyst is a critical step in ensuring the purity, safety, and reliability of the this compound product.
Q3: What are the primary methods for removing residual ruthenium catalysts from my this compound product?
A3: Several methods can be employed, often in combination, to effectively remove residual ruthenium catalysts. The main strategies include:
-
Adsorption/Chromatography: Passing the crude product solution through a column of an adsorbent material like silica (B1680970) gel or activated carbon.
-
Chemical Scavenging/Chelation: Using agents that selectively bind to the metal, facilitating its removal.
-
Precipitation: Inducing the precipitation of the product while leaving the catalyst impurities in the solution.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product discoloration (dark color) after synthesis. | Presence of residual ruthenium catalyst. | Implement a purification step using silica gel filtration or treatment with a metal scavenger. |
| Low product yield after purification. | Product loss during column chromatography. | Optimize the chromatography conditions (e.g., solvent system, silica gel loading). Consider a less adsorptive purification method if the product is sensitive to silica. |
| Oligomerization or side-product formation during workup. | The catalyst remains active during solvent evaporation.[1] | Quench the reaction to deactivate the catalyst before concentrating the product solution. This can be done by adding a suitable quenching agent. |
| Incomplete catalyst removal after a single purification step. | High initial catalyst loading or strong interaction between the catalyst and the product. | Combine different purification methods. For example, follow a silica gel filtration with a scavenger treatment for more complete removal. |
Experimental Protocols
Below are detailed protocols for common catalyst removal techniques. Researchers should note that these are general procedures and may require optimization for specific experimental conditions.
Protocol 1: Silica Gel Plug Filtration
This is a rapid method for removing a significant portion of the residual catalyst.
Materials:
-
Crude this compound solution in an organic solvent (e.g., dichloromethane (B109758), ethyl acetate)
-
Silica gel (for flash chromatography)
-
Glass column or fritted funnel
-
Eluting solvent (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a short column (plug) of silica gel in a glass column or fritted funnel. The amount of silica gel should be about 10-20 times the weight of the crude product.
-
Pre-elute the silica plug with the chosen eluting solvent.
-
Carefully load the crude this compound solution onto the top of the silica plug.
-
Elute the product from the column with the eluting solvent, collecting the fractions. The colored catalyst residues should remain adsorbed at the top of the silica gel.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Treatment with a Metal Scavenger (e.g., Activated Carbon)
Metal scavengers are materials with a high affinity for metal species.
Materials:
-
Crude this compound solution
-
Activated carbon (or a commercial metal scavenger)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filter paper or celite pad
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).
-
Stir the mixture under an inert atmosphere at room temperature for 2-4 hours.
-
Filter the mixture through a pad of celite or filter paper to remove the activated carbon.
-
Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
Protocol 3: Chelation with EDTA
Ethylenediaminetetraacetic acid (EDTA) can form stable complexes with metal ions, facilitating their removal. This method is often more effective if the ruthenium catalyst is first oxidized.
Materials:
-
Crude this compound
-
A suitable solvent system for biphasic extraction (e.g., dichloromethane and water)
-
Disodium (B8443419) EDTA solution (e.g., 0.1 M in water)
-
(Optional) An oxidizing agent
Procedure:
-
(Optional) If the catalyst is not readily water-soluble, it may be beneficial to first treat the crude product with a mild oxidizing agent to convert the ruthenium into a more soluble species.
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Wash the organic solution with an aqueous solution of disodium EDTA in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Drain the organic layer and repeat the aqueous wash 2-3 times.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Quantitative Data Summary
The efficiency of catalyst removal can vary depending on the chosen method and the specific reaction conditions. The following table provides a general comparison of the expected performance of each technique.
| Method | Typical Catalyst Removal Efficiency (%) | Advantages | Disadvantages |
| Silica Gel Filtration | 80-95% | Simple, fast, and cost-effective. | Can lead to product loss on the column, especially for polar compounds. |
| Metal Scavengers | >95% | High efficiency and selectivity. | Can be more expensive than silica gel; may require longer reaction times. |
| Chelation (EDTA) | 85-98% | Effective for a range of metals. | May require an initial oxidation step; involves a liquid-liquid extraction which can be cumbersome. |
Note: The actual removal efficiency will depend on factors such as the initial catalyst concentration, the specific scavenger used, and the experimental conditions.
Visualizations
Workflow for Catalyst Removal
Caption: General workflow for the purification of this compound.
Decision Tree for Method Selection
Caption: Decision-making process for selecting a purification method.
References
Validation & Comparative
Comparative analysis of 1,13-Tridecanolide synthesis routes (e.g., chemical vs. enzymatic)
A detailed guide for researchers and drug development professionals on the synthesis of 1,13-tridecanolide, comparing the efficacy and methodologies of established chemical and enzymatic routes. This report provides a quantitative comparison, detailed experimental protocols, and visual workflows to aid in the selection of the optimal synthesis strategy.
The synthesis of macrocyclic lactones, such as this compound, is of significant interest in the fields of fragrance, flavor, and pharmaceuticals due to their unique properties. The choice of synthetic route, whether traditional chemical methods or biocatalytic enzymatic approaches, can have a profound impact on yield, purity, and sustainability. This guide presents a comparative analysis of two prominent methods for synthesizing this compound: the Yamaguchi esterification, a widely used chemical approach, and lipase-catalyzed macrolactonization, a green enzymatic alternative.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of a representative long-chain macrolactone, providing a clear comparison of their performance. The data is based on established protocols for similar macrocyclizations, offering a predictive insight into the synthesis of this compound.
| Parameter | Chemical Synthesis (Yamaguchi Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Precursor | 13-Hydroxytridecanoic acid | 13-Hydroxytridecanoic acid |
| Key Reagents/Catalyst | 2,4,6-Trichlorobenzoyl chloride, Triethylamine (B128534), DMAP | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Solvent | Toluene (B28343) | Toluene (or solvent-free) |
| Temperature | Reflux (approx. 110°C) | 40-80°C |
| Reaction Time | 12 - 24 hours | 24 - 72 hours |
| Typical Yield | 60 - 80% | 50 - 75% |
| Purity | High, may require chromatographic purification | Generally high, simpler work-up |
| Key Advantages | High yields, well-established, reliable for various substrates | Mild reaction conditions, high selectivity, environmentally friendly |
| Key Disadvantages | Harsh reagents, high temperatures, potential for side reactions | Longer reaction times, enzyme cost and stability can be a factor |
Experimental Protocols
Chemical Synthesis: Yamaguchi Esterification of 13-Hydroxytridecanoic Acid
This protocol is a representative procedure for the synthesis of this compound via Yamaguchi esterification.
Materials:
-
13-Hydroxytridecanoic acid
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of 13-hydroxytridecanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene is prepared under an inert atmosphere.
-
The solution is cooled to 0°C, and 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) is added dropwise. The mixture is stirred at room temperature for 2 hours.
-
In a separate flask, a solution of 4-dimethylaminopyridine (4 equivalents) in a large volume of anhydrous toluene is brought to reflux.
-
The mixed anhydride (B1165640) solution prepared in step 2 is added dropwise to the refluxing DMAP solution over a period of 6-8 hours using a syringe pump to ensure high dilution conditions.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Enzymatic Synthesis: Lipase-Catalyzed Macrolactonization of 13-Hydroxytridecanoic Acid
This protocol describes a typical enzymatic approach to the synthesis of this compound.
Materials:
-
13-Hydroxytridecanoic acid
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous Toluene (or reaction can be run solvent-free)
-
Molecular sieves (optional, for water removal)
Procedure:
-
A solution of 13-hydroxytridecanoic acid in anhydrous toluene is prepared. For a solvent-free reaction, the neat hydroxy acid is used.
-
Immobilized lipase (e.g., Novozym 435) is added to the solution (typically 10-50% by weight of the substrate).
-
Molecular sieves can be added to the reaction mixture to remove the water formed during the esterification, which can improve the yield.
-
The reaction mixture is incubated at a controlled temperature (typically between 60°C and 80°C) with constant stirring for 24 to 72 hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by simple filtration or, if necessary, by column chromatography.
Mandatory Visualization
The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound via Yamaguchi esterification.
Caption: Enzymatic synthesis workflow for this compound using lipase catalysis.
Characterization and Validation of 1,13-Tridecanolide: A Comparative Guide to Chromatographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the characterization and validation of 1,13-Tridecanolide, a macrocyclic lactone. Due to a scarcity of publicly available, detailed validation data specifically for this compound, this document establishes a robust analytical framework by comparing its expected behavior with that of other well-characterized macrocyclic lactones, such as those used as fragrance components and veterinary drugs. The experimental data and protocols presented herein are drawn from established methods for analogous compounds and serve as a blueprint for the rigorous analysis of this compound.
Introduction to this compound
This compound, also known as Oxacyclotetradecan-2-one (CAS No. 1725-04-8), is a 13-membered macrocyclic lactone. It belongs to a class of compounds known for their use as fragrances and have been identified in some natural products, such as angelica root oil[1]. Its characterization is crucial for quality control, stability studies, and safety assessment. The analytical techniques of choice for such a compound are chromatography for separation and spectroscopy for identification and quantification.
Chromatographic Characterization and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the separation and analysis of macrocyclic lactones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and definitive identification based on mass spectra.
Experimental Protocol (Adapted from methodologies for synthetic musks and fragrance allergens):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating macrocyclic lactones.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection (e.g., 1 µL) at an injector temperature of 250-280°C.
-
Oven Temperature Program: A temperature gradient is essential for good separation. A typical program might start at 60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes[2].
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification[2].
Data Presentation: Comparison with other Macrocyclic Lactones (GC-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C13H24O2 | 212.33 | Estimated: 15-20 | Predicted: 212 (M+), 194, 166, 98, 84, 69, 55 |
| Ambrettolide | C16H28O2 | 252.40 | 22.5 | 252, 234, 209, 196, 98, 84, 69, 55 |
| Ethylene Brassylate | C15H26O4 | 286.36 | 24.1 | 286, 240, 199, 155, 99, 81 |
| Muscone | C16H30O | 238.41 | 21.8 | 238, 223, 209, 181, 97, 83, 69, 55 |
Note: Retention times and mass fragments for this compound are predicted based on its structure and data from analogous compounds. Actual values must be determined experimentally.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS) or fluorescence detection (HPLC-FLD) after derivatization, is a versatile technique for the analysis of less volatile or thermally labile macrocyclic lactones.
Experimental Protocol (Adapted from methodologies for macrocyclic lactone veterinary drugs):
-
Instrumentation: An HPLC or UHPLC system with a suitable detector (e.g., MS, DAD, or FLD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of acid modifier like formic acid or acetic acid to improve peak shape[3].
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is effective for the detection of macrocyclic lactones[4].
-
Fluorescence Detection (FLD): For compounds lacking a native fluorophore, derivatization is necessary. A common method involves reaction with N-methylimidazole and trifluoroacetic anhydride (B1165640) to produce a fluorescent derivative.
-
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to clean up complex samples and concentrate the analyte.
Data Presentation: Comparison with other Macrocyclic Lactones (HPLC)
| Compound | Analytical Method | Column | Mobile Phase | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| This compound | LC-MS/MS | C18 | Acetonitrile/Water with 0.1% Formic Acid | To be determined | To be determined | To be determined |
| Ivermectin | HPLC-FLD | C18 | Acetonitrile/Water | 0.5 µg/kg | 1.5 µg/kg | 85-95 |
| Doramectin | UHPLC-MS/MS | C18 | Acetonitrile/Water with 0.1% Formic Acid | 0.1 µg/kg | 0.3 µg/kg | 90-105 |
| Moxidectin | HPLC-FLD | C18 | Acetonitrile/Water | 1.0 µg/kg | 3.0 µg/kg | 80-92 |
Note: The analytical parameters for this compound are proposed based on its structure and successful methods for similar compounds. These would require experimental optimization and validation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Experimental Protocol (General):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments: In addition to standard 1D ¹H and ¹³C spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all signals.
Data Presentation: Predicted NMR Data for this compound
¹H NMR (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~2.3 | Triplet | ~7 |
| H-13 | ~4.1 | Triplet | ~6 |
| H-3 to H-12 | ~1.2-1.7 | Multiplet | - |
¹³C NMR (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~174 |
| C-13 (CH₂-O) | ~64 |
| C-2 | ~34 |
| C-3 to C-12 | ~25-30 |
Note: The chemical shifts are predictions based on standard NMR principles and data for similar structures. Experimental verification is essential.
Method Validation
A comprehensive validation of the chosen analytical method is critical to ensure its reliability, accuracy, and precision. Key validation parameters are outlined below.
Data Presentation: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Typically 80-120% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in parameters. |
Visualizations
Experimental Workflow for GC-MS Analysis
References
A Comparative Analysis of 1,13-Tridecanolide and Other Commercially Significant Macrocyclic Musks for Perfumery Applications
A detailed guide for researchers and professionals in fragrance and drug development, this report provides a comparative analysis of the macrocyclic musk 1,13-Tridecanolide against the widely used Exaltolide and Zenolide. The comparison covers physicochemical properties, olfactory profiles, and performance in various applications, supported by established experimental protocols.
Macrocyclic musks are a cornerstone of modern perfumery, prized for their substantive, radiant, and sensual scent profiles that mimic natural musk. Originally derived from animal sources, the majority of musks used today are synthetic, offering a more ethical and consistent alternative. This guide focuses on a comparative evaluation of three such macrocyclic musks: this compound, a naturally derived lactone from Angelica root oil, and two commercially prominent synthetic musks, Exaltolide (Pentadecanolide) and Zenolide (a macrocyclic dilactone). The objective is to provide a comprehensive resource for researchers and developers in the fragrance industry, enabling informed decisions in the selection and application of these materials.
Physicochemical Properties: A Foundation for Performance
The physical and chemical characteristics of a fragrance molecule are critical determinants of its behavior in a formulation, influencing its volatility, solubility, and stability. While comprehensive data for Exaltolide and Zenolide are readily available, detailed experimental values for this compound are less prevalent in public literature, reflecting its status as a less common, specialty ingredient.
| Property | This compound | Exaltolide | Zenolide |
| Chemical Structure | (Structure not available) | (Structure not available) | (Structure not available) |
| CAS Number | 1725-04-8 | 106-02-5[1] | 54982-83-1 |
| Molecular Formula | C13H24O2 | C15H28O2[1] | C14H24O4 |
| Molecular Weight ( g/mol ) | 212.33 | ~240.39[1] | ~256.34 |
| Appearance | Data not available | White crystalline solid[1] | Colorless to pale yellow oily liquid |
| Melting Point (°C) | Data not available | 32 - 36[1] | ~17 - 18 |
| Boiling Point (°C) | Data not available | ~137 (at reduced pressure) | ~337 |
| Vapor Pressure (mmHg @ 20-25°C) | Data not available | ~0.0002 | ~0.0002 |
| Solubility | Data not available | Insoluble in water; soluble in alcohols | Insoluble in water |
Olfactory Profile: The Essence of the Musk
The olfactory character of a musk is its most defining feature. This includes not only the scent description but also quantitative measures of its performance, such as odor threshold and tenacity.
| Olfactory Parameter | This compound | Exaltolide | Zenolide |
| Odor Description | Musky, characteristic of Angelica root oil | Fine, elegant, sweet, animalic musk with fruity (red fruits) and floral (violet) undertones. | Soft, clean, and slightly fruity with distinct red berry nuances. |
| Odor Threshold (ppb) | Data not available | 1 - 4 | Data not available |
| Tenacity on Smelling Strip | Data not available | > 2 weeks | > 48 hours to 1 week |
Performance in Perfumery Applications
The utility of a macrocyclic musk is ultimately determined by its performance and stability in final product formulations.
| Application Aspect | This compound | Exaltolide | Zenolide |
| Typical Use | Fine fragrance, specialty applications | Fine fragrance, adds depth and roundness | Fine fragrance, personal care products (shampoos, soaps), detergents |
| Substantivity | Data not available | High | High |
| Stability | Data not available | Generally good in various media, but can be poor in bleach. | Stable in most products, but not recommended for highly acidic formulations or bleach. |
Experimental Protocols
The evaluation of fragrance materials relies on a suite of standardized and specialized experimental techniques. Below are detailed methodologies for key experiments relevant to the comparison of macrocyclic musks.
Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds in a fragrance material.
Methodology:
-
Sample Preparation: The musk compound is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.
-
Instrumentation: A gas chromatograph equipped with a splitting device at the column outlet is used. The effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP).
-
GC Conditions: A non-polar or medium-polarity capillary column is typically used. The oven temperature is programmed to ramp up gradually to separate the compounds based on their boiling points and polarities.
-
Olfactory Assessment: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each odor perceived.
-
Data Analysis: The data from the MS and the olfactometry are correlated to identify the chemical compounds responsible for specific odors.
Sensory Panel Evaluation for Tenacity and Substantivity
Objective: To assess the longevity (tenacity) of a fragrance on a substrate and its ability to remain on a surface after rinsing (substantivity).
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected based on their olfactory acuity and descriptive abilities, following guidelines such as those in ISO 5496.
-
Substrate Preparation:
-
Tenacity: Fragrance solutions are applied to standardized smelling strips (blotters).
-
Substantivity: For fabric applications, swatches of a standard fabric (e.g., cotton) are washed with a base detergent containing the musk. For skin applications, the fragrance is applied to a designated area on the forearm.
-
-
Evaluation Protocol:
-
Panelists evaluate the odor intensity of the prepared substrates at specified time intervals (e.g., immediately after application, 1 hour, 4 hours, 24 hours, 48 hours, etc.).
-
Intensity is rated on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Odor character is also described at each time point.
-
-
Data Analysis: The mean intensity ratings are plotted over time to generate a tenacity/substantivity curve for each musk. Statistical analysis is used to determine significant differences between the samples.
Stability Testing in Formulations
Objective: To evaluate the chemical and physical stability of a musk in a finished product base (e.g., alcoholic perfume, lotion, detergent).
Methodology:
-
Sample Preparation: The musk is incorporated into the product base at a typical use concentration.
-
Storage Conditions: Samples are stored under various conditions to simulate shelf-life and consumer use, including:
-
Elevated temperatures (e.g., 40°C, 50°C) for accelerated aging.
-
Room temperature (e.g., 25°C) for real-time aging.
-
Exposure to UV light.
-
Freeze-thaw cycles.
-
-
Evaluation: At specified time points, samples are evaluated for changes in:
-
Olfactory Profile: Assessed by a trained sensory panel.
-
Physical Properties: Color, clarity, viscosity, and pH.
-
Chemical Integrity: Analyzed by gas chromatography to quantify the concentration of the musk and detect any degradation products.
-
-
Data Analysis: The results are compiled to determine the shelf-life and compatibility of the musk in the specific formulation.
Olfactory Signaling Pathway
The perception of musk odors is initiated by the binding of musk molecules to specific olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
Caption: Olfactory signal transduction pathway for macrocyclic musks.
Experimental Workflow Example
The following diagram illustrates a typical workflow for the comparative evaluation of macrocyclic musks.
Caption: A typical experimental workflow for the comparative analysis of macrocyclic musks.
Conclusion
Exaltolide and Zenolide represent two distinct yet highly valuable macrocyclic musks in the perfumer's palette. Exaltolide, with its classic, warm, and slightly animalic profile, excels in fine fragrances, providing depth and a luxurious feel. Zenolide offers a more modern, clean, and fruity-musk character, making it versatile for a broader range of applications, including personal care and laundry products.
This compound, as a component of Angelica root oil, contributes to the complex and characteristic musky notes of this natural extract. However, a lack of readily available, detailed physicochemical and olfactory data for the isolated compound limits a direct quantitative comparison with its more commercially prevalent synthetic counterparts. Further research to isolate and characterize this compound would be beneficial to fully understand its potential as a standalone fragrance ingredient.
For researchers and developers, the choice between these musks will depend on the desired olfactory profile, the intended application and formulation, and cost considerations. The experimental protocols outlined in this guide provide a robust framework for in-house evaluation and comparison of these and other fragrance materials.
References
A Comparative Olfactory Analysis of 1,13-Tridecanolide Enantiomers
An examination of the distinct scent profiles of the (R)- and (S)-enantiomers of the macrocyclic musk, 1,13-tridecanolide, reveals significant differences in odor characteristics. This guide provides a comparative analysis based on available data for closely related analogs, outlines the experimental protocols for such evaluation, and discusses the underlying signaling pathways.
Olfactory Profile Comparison
The sensory attributes of the enantiomers of 12-methyl-13-tridecanolide, a compound structurally similar to this compound, have been described with notable differences. These distinctions provide a strong indication of the likely olfactory profiles of the (R)- and (S)-enantiomers of this compound.
| Enantiomer | Odor Description |
| (S)-12-methyl-13-tridecanolide | Animalic, musky, camphoraceous |
| (R)-12-methyl-13-tridecanolide | Sandalwood-like musk note |
Note: This data is for 12-methyl-13-tridecanolide and is used as a proxy for this compound enantiomers due to the lack of specific public data for the latter.
Experimental Protocols
The evaluation of the olfactory properties of chiral molecules like this compound enantiomers is conducted using specialized analytical techniques. The primary method employed is Gas Chromatography-Olfactometry (GC-O), which combines the separation capabilities of gas chromatography with the sensitivity of the human olfactory system.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate and identify the odor-active compounds in a sample and to characterize their individual scent profiles.
Methodology:
-
Sample Preparation: The enantiomers of this compound are prepared as dilute solutions in an appropriate solvent (e.g., ethanol).
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The enantiomers are separated based on their differential interactions with the chiral stationary phase of the column.
-
Detection: The column effluent is split into two pathways. One path leads to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.
-
Olfactory Analysis: A trained sensory panelist or an individual assessor sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.
-
Data Analysis: The data from the chemical detector and the olfactory analysis are correlated to assign specific odors to the separated enantiomers.
Olfactory Signaling Pathway
The perception of musk odors, including those from this compound enantiomers, is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. While the exact receptors for this compound have not been identified, they are likely members of the G-protein coupled receptor (GPCR) family that are known to respond to macrocyclic musks.
The binding of an enantiomer to its specific OR triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade.
The stereospecificity of this initial binding event is the molecular basis for the different odor perceptions of the (R)- and (S)-enantiomers. Even subtle differences in the three-dimensional shape of the enantiomers can lead to significant variations in their binding affinity and efficacy at the olfactory receptor, resulting in distinct neural signals being sent to the brain and, consequently, different perceived scents.
A Comparative Analysis of the Biological Activities of 1,13-Tridecanolide and Other Common Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the naturally occurring macrolide 1,13-Tridecanolide against well-established macrolide antibiotics: Erythromycin, Clarithromycin (B1669154), and Azithromycin (B1666446). While extensive experimental data is available for the latter, information on this compound is sparse, highlighting a significant area for future research. This document summarizes the existing quantitative data for the common macrolides and outlines the potential, yet unconfirmed, activities of this compound based on the general characteristics of its chemical class.
Overview of Macrolides
Macrolides are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are widely recognized for their therapeutic applications, primarily as antibiotics. Beyond their antimicrobial effects, many macrolides exhibit significant anti-inflammatory and immunomodulatory properties, and some have been investigated for their potential as anticancer agents.
Commonly Studied Macrolides:
-
Erythromycin: A 14-membered macrolide, it is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1] It also possesses anti-inflammatory properties.[2][3]
-
Clarithromycin: A semi-synthetic derivative of erythromycin, it has a similar mechanism of action but a broader spectrum of activity and improved pharmacokinetic properties.[4][5] It has also been investigated for its anticancer activities.
-
Azithromycin: A 15-membered macrolide (an azalide), it shows excellent tissue penetration and a long half-life. It is known for its potent anti-inflammatory and immunomodulatory effects.
This compound:
This compound is a 13-membered macrocyclic lactone. It has been identified as an odor compound in angelica root. Currently, there is a significant lack of published experimental data detailing its specific biological activities. As a macrocyclic lactone, it belongs to a class of molecules known to exhibit diverse biological effects, including antimicrobial and cytotoxic activities. However, without specific studies, its bioactivity remains speculative.
Comparative Biological Activity
This section details the antimicrobial, anti-inflammatory, and anticancer activities of the selected macrolides. Due to the absence of data for this compound, the following tables focus on Erythromycin, Clarithromycin, and Azithromycin.
Antimicrobial Activity
The primary mechanism of antimicrobial action for erythromycin, clarithromycin, and azithromycin is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is primarily bacteriostatic, but can be bactericidal at high concentrations.
Table 1: Minimum Inhibitory Concentrations (MIC) of Common Macrolides against Selected Bacteria
| Bacterium | Erythromycin (µg/mL) | Clarithromycin (µg/mL) | Azithromycin (µg/mL) |
| Bordetella pertussis | 0.06 - 0.125 | 0.03 - 0.125 | 0.06 - 0.125 |
| Mycobacterium avium | - | ≤0.5 - 8 (susceptible) | 16 (MIC50) |
| Rhodococcus equi | ≤ 0.5 (susceptible) | - | - |
Note: MIC values can vary depending on the strain and the testing methodology.
Anti-inflammatory Activity
Macrolides are known to exert anti-inflammatory effects through the modulation of various signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. A key mechanism is the inhibition of the transcription factor NF-κB.
Table 2: Effects of Common Macrolides on Pro-inflammatory Cytokines
| Macrolide | Effect on TNF-α | Effect on IL-6 | Effect on IL-8 | Key Signaling Pathways |
| Erythromycin | Inhibition | Inhibition | Inhibition | NF-κB inhibition, Upregulation of DEL-1 |
| Clarithromycin | Inhibition | Inhibition | Inhibition | JAK/STAT, Ras/MAPK modulation |
| Azithromycin | Inhibition | Inhibition | Inhibition | NF-κB inhibition, M2 macrophage polarization |
Anticancer Activity
Certain macrolides have demonstrated potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. The proposed mechanisms include the inhibition of mitochondrial protein synthesis and the modulation of key signaling pathways involved in cell growth and survival.
Table 3: Anticancer Activity of Clarithromycin
| Cancer Cell Line | Effect | Mechanism of Action |
| Myeloma cells | Inhibition of proliferation, Induction of apoptosis | Autophagy inhibition, Suppression of IL-6 signaling |
| Breast cancer cells | Increased cytotoxicity in combination with bortezomib | Autophagy inhibition |
| B cell lymphoma | Induction of apoptosis | TNF signaling |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the macrolide is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the macrolide that shows no visible bacterial growth.
Measurement of Cytokine Levels by ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated.
-
Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Assessment of Cell Viability by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the macrolide for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Macrolide Inhibition of NF-κB
Many of the anti-inflammatory effects of macrolides are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clarithromycin minimal inhibitory and bactericidal concentrations against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - ecancer [ecancer.org]
Quantitative Analysis of 1,13-Tridecanolide in Complex Mixtures: A Comparative Guide
The accurate quantification of 1,13-Tridecanolide, a macrocyclic lactone, in complex matrices is crucial for various research and development applications, including fragrance analysis, environmental monitoring, and drug development. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it explores alternative methods and provides detailed experimental protocols and performance data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Primary Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS and LC-MS/MS are the most powerful and widely used techniques for the analysis of macrocyclic lactones.[1][2][3][4]
Table 1: Performance Comparison of GC-MS and LC-MS/MS for Macrocyclic Lactone Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by highly selective and sensitive mass-based detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | Generally offers good sensitivity, often in the picogram (pg) to nanogram (ng) range. | Typically provides higher sensitivity, with limits of detection in the femtogram (fg) to picogram (pg) range.[1] |
| Selectivity | Good selectivity based on retention time and mass spectrum. | Excellent selectivity due to the use of multiple reaction monitoring (MRM), minimizing matrix interference. |
| Matrix Effects | Can be susceptible to matrix effects, which may require extensive sample cleanup. | Less prone to matrix effects compared to GC-MS, especially with the use of stable isotope-labeled internal standards. |
| Sample Throughput | Moderate throughput, with typical run times of 20-40 minutes. | High throughput is achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Instrumentation Cost | Generally lower initial instrument cost compared to LC-MS/MS. | Higher initial instrument cost. |
Experimental Protocols
Detailed experimental protocols are essential for achieving accurate and reproducible results. The following sections outline generalized procedures for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
1. Sample Preparation (Solid-Phase Microextraction - SPME)
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique suitable for volatile and semi-volatile compounds like this compound from liquid and solid samples.
-
Apparatus: SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), vials with septa, heating block or water bath.
-
Procedure:
-
Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a headspace vial.
-
If necessary, adjust the pH and add salt (e.g., NaCl) to improve the extraction efficiency.
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80 °C) for a defined equilibration time (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace of the sample for a specific extraction time (e.g., 20-40 minutes) while maintaining the temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C13H24O2, MW: 212.33), characteristic ions would be selected for SIM mode.
-
Workflow for GC-MS Analysis of this compound
References
- 1. [LC/ESI-MS/MS method for the simultaneous determination of macrocyclic lactone parasiticides in livestock products and fish] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 1,13-Tridecanolide synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of macrolactones is a critical challenge in organic chemistry, with significant implications for the pharmaceutical and fragrance industries. 1,13-Tridecanolide, a 14-membered macrolactone, serves as a valuable building block and target molecule. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound via the intramolecular cyclization of its precursor, 13-hydroxytridecanoic acid. The efficacy of various catalytic systems is evaluated based on reported experimental data, focusing on reaction yield, conditions, and catalyst type.
Comparison of Catalytic Efficacy
The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yields in macrolactonization, a process often hampered by competing intermolecular polymerization. Below is a summary of quantitative data for different catalytic methods applied to the synthesis of this compound and structurally similar long-chain macrolactones.
| Catalyst/Method | Substrate | Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) |
| Yamaguchi Esterification | 13-Hydroxytridecanoic Acid | 66 | 60 | 12 | Stoichiometric Reagents |
| Corey-Nicolaou Macrolactonization | 15-Hydroxypentadecanoic Acid | 80 | 80 | 24 | Stoichiometric Reagents |
| Shiina Macrolactonization | ω-Hydroxycarboxylic Acids | High (General) | Room Temp. to 60 | Variable | Catalytic to Stoichiometric |
| Lipase-Catalyzed (e.g., Novozym 435) | Dodecanedioic acid and 1,12-dodecanediol | 80 | 70 | 24 | N/A (wt%) |
Note: Direct comparative studies for this compound synthesis using a wide range of catalysts are limited in the literature. Data for closely related substrates are included for a broader perspective.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on established procedures for macrolactonization and may require optimization for the specific synthesis of this compound.
Yamaguchi Macrolactonization
This method involves the formation of a mixed anhydride (B1165640) from the hydroxy acid, which then undergoes intramolecular cyclization.
Materials:
-
13-Hydroxytridecanoic acid
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene (B28343)
Procedure:
-
A solution of 13-hydroxytridecanoic acid (1.0 eq) in anhydrous toluene is prepared under an inert atmosphere (e.g., Argon).
-
Triethylamine (1.1 eq) is added to the solution.
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq) is added, and the mixture is stirred at room temperature for 2 hours to form the mixed anhydride.
-
A solution of DMAP (4.0 eq) in anhydrous toluene is then added slowly over a period of 6 hours using a syringe pump to the vigorously stirred reaction mixture, which is maintained at 60 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Lipase-Catalyzed Macrolactonization
Enzymatic catalysis offers a green and often highly selective alternative for macrolactonization.
Materials:
-
13-Hydroxytridecanoic acid methyl ester
-
Immobilized Lipase (B570770) (e.g., Novozym 435)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Molecular sieves
Procedure:
-
13-Hydroxytridecanoic acid methyl ester is dissolved in the anhydrous solvent in a reaction vessel.
-
Immobilized lipase (e.g., 10-50% by weight of the substrate) and activated molecular sieves are added to the solution.
-
The reaction mixture is heated to a temperature optimal for the chosen lipase (typically 60-80 °C) and stirred.
-
The reaction is monitored over time by gas chromatography (GC) or TLC.
-
Once the reaction reaches equilibrium or completion, the enzyme and molecular sieves are removed by filtration.
-
The solvent is evaporated, and the resulting this compound is purified by column chromatography or distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.
Performance comparison of polymers derived from 1,13-Tridecanolide and other lactones
A Comprehensive Performance Comparison of Aliphatic Polyesters Derived from Lactones for Biomedical Applications
An examination of the properties of polymers derived from ω-pentadecalactone, ε-caprolactone, and L-lactide reveals distinct performance characteristics relevant to researchers, scientists, and drug development professionals. While this guide provides a comparative analysis of these three materials, it is important to note a significant lack of publicly available experimental data on the performance of polymers derived from 1,13-tridecanolide. Consequently, a direct comparison with this specific polylactone is not feasible at this time.
This guide offers a detailed comparison of poly(ω-pentadecalactone) (PPDL), poly(ε-caprolactone) (PCL), and poly(L-lactide) (PLLA), focusing on their mechanical, thermal, and biodegradation properties, as well as their applications in drug delivery.
Data Presentation
The following tables summarize the key quantitative data for PPDL, PCL, and PLLA, facilitating a clear comparison of their performance attributes.
Table 1: Mechanical Properties of Selected Polylactones
| Property | Poly(ω-pentadecalactone) (PPDL) | Poly(ε-caprolactone) (PCL) | Poly(L-lactide) (PLLA) |
| Tensile Strength (MPa) | 20 - 60.8[1][2] | 10.5 - 16.1[3] | 58.2 - 67[4][5] |
| Young's Modulus (MPa) | ~300 | 343.9 - 364.3 | 1054 - 1119 |
| Elongation at Break (%) | 300 - >764 | >400 | - |
Table 2: Thermal Properties of Selected Polylactones
| Property | Poly(ω-pentadecalactone) (PPDL) | Poly(ε-caprolactone) (PCL) | Poly(L-lactide) (PLLA) |
| Melting Temperature (Tm) (°C) | 96 - 100 | ~60 | 142 |
| Glass Transition Temperature (Tg) (°C) | -35 to -27 | ~-60 | 37.4 |
| 5% Mass Loss Temperature (T5%) (°C) | ~340 | - | - |
Table 3: Biodegradation and Drug Delivery Characteristics
| Property | Poly(ω-pentadecalactone) (PPDL) | Poly(ε-caprolactone) (PCL) | Poly(L-lactide) (PLLA) |
| Biodegradation Rate | Slow, resistant to hydrolysis | Slow | Faster than PCL and PPDL |
| Degradation Mechanism | Hydrolytic and enzymatic | Hydrolytic and enzymatic | Primarily hydrolytic |
| Drug Delivery Applications | Controlled release of drugs and siRNA | Long-term drug delivery | Controlled and targeted delivery |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Polylactones via Ring-Opening Polymerization (ROP)
The synthesis of polyesters from lactones is commonly achieved through ring-opening polymerization (ROP). This protocol describes a general procedure for the bulk polymerization of lactones such as ω-pentadecalactone, ε-caprolactone, and L-lactide.
Materials:
-
Lactone monomer (e.g., ω-pentadecalactone, ε-caprolactone, L-lactide)
-
Initiator (e.g., Tin(II) 2-ethylhexanoate, yttrium isopropoxide)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Vacuum line
-
Heating and stirring apparatus
Procedure:
-
The lactone monomer is charged into a dry Schlenk flask under an inert atmosphere.
-
The initiator is added to the flask. The molar ratio of monomer to initiator is a critical parameter that influences the final molecular weight of the polymer.
-
The flask is evacuated and backfilled with inert gas multiple times to remove any residual air and moisture.
-
The reaction mixture is heated to the desired polymerization temperature (e.g., 100-180°C) with continuous stirring.
-
The polymerization is allowed to proceed for a specific duration, which can range from minutes to several hours, depending on the monomer, initiator, and desired polymer characteristics.
-
After the reaction is complete, the polymer is cooled to room temperature.
-
The resulting polymer is then purified, typically by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it in a non-solvent (e.g., methanol, ethanol).
-
The purified polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
Characterization of Polymer Properties
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC): The weight-average molecular weight (Mw) and number-average molecular weight (Mn) of the synthesized polymers are determined by GPC. The analysis is typically performed using a series of columns (e.g., polystyrene-divinylbenzene) with a suitable mobile phase (e.g., tetrahydrofuran) at a constant flow rate. The system is calibrated with polymer standards of known molecular weights.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymers. A small sample of the polymer is heated and cooled at a controlled rate in a DSC instrument, and the heat flow is measured as a function of temperature.
-
TGA is employed to assess the thermal stability of the polymers. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is recorded as a function of temperature. The temperature at which 5% mass loss occurs (T5%) is often reported as an indicator of thermal stability.
3. Mechanical Testing (Tensile Testing): The mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are evaluated using a universal testing machine. Dog-bone-shaped specimens are prepared from the polymer films or molded parts. The specimens are then subjected to a uniaxial tensile load at a constant crosshead speed until failure. The stress-strain curve is recorded to determine the mechanical parameters.
4. Biodegradation Studies (In Vitro Hydrolytic Degradation): The hydrolytic degradation of the polymers is assessed by incubating polymer films or microspheres in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C for a predetermined period. At various time points, the samples are removed, washed, and dried. The degradation is monitored by measuring the changes in weight loss and molecular weight (via GPC) of the polymer over time.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the polymers discussed in this guide.
Caption: Ring-Opening Polymerization of Lactones.
Caption: Experimental Workflow for Polymer Characterization.
Caption: Conceptual Diagram of a Polymeric Drug Delivery System.
References
Comprehensive Analysis of 1,13-Tridecanolide Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of 1,13-tridecanolide analogs is currently limited within publicly available scientific literature. While extensive research exists for the broader class of macrolides, particularly in the context of antimicrobial and anticancer activities, specific comparative studies on a series of this compound derivatives are not readily found. This guide, therefore, provides a framework for evaluating such analogs by outlining established experimental protocols for assessing their biological activity and discussing general SAR principles for related macrocyclic lactones.
Introduction to this compound and its Therapeutic Potential
This compound is a macrocyclic lactone, a class of organic compounds characterized by a large lactone ring. Molecules in this class have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The therapeutic potential of these compounds often hinges on their three-dimensional structure, which dictates their interaction with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of these molecules influence their biological efficacy, paving the way for the design of more potent and selective therapeutic agents.
While specific data on this compound analogs is scarce, the general principles of macrolide SAR can provide valuable insights. Key areas of structural modification often include the lactone ring size, the presence and nature of substituents on the ring, and the stereochemistry of chiral centers. These modifications can impact the molecule's conformation, lipophilicity, and ability to bind to specific cellular targets.
Comparative Biological Activity of Macrolide Analogs (Illustrative)
Due to the absence of specific data for this compound analogs, the following tables are presented as illustrative examples of how SAR data for a hypothetical series of analogs would be structured. These tables are based on common assays used to evaluate the biological activity of macrolides.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Analogs against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | Modification | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Parent Compound | >100 | >100 | >100 |
| Analog A | C7-OH | 85.2 | 92.1 | 78.5 |
| Analog B | C7=O | 50.6 | 65.3 | 45.8 |
| Analog C | C9-Methyl | 95.4 | >100 | 98.2 |
| Analog D | C11-Epimer | >100 | >100 | >100 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound Analogs (MIC in µg/mL)
| Compound ID | Modification | S. aureus | E. coli | C. albicans |
| This compound | Parent Compound | 64 | >128 | >128 |
| Analog E | C5-Amino | 16 | 64 | 32 |
| Analog F | C5-Guanidinyl | 8 | 32 | 16 |
| Analog G | C13-Side Chain (C4) | 32 | >128 | 64 |
| Analog H | C13-Side Chain (C8) | 16 | 64 | 32 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in SAR studies of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
b. Compound Treatment:
-
Stock solutions of the this compound analogs are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds, and the cells are incubated for 48-72 hours.
c. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
d. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
This assay determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
a. Preparation of Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown on appropriate agar (B569324) plates.
-
A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The inoculum is then diluted to the final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
b. Preparation of Compound Dilutions:
-
Stock solutions of the this compound analogs are prepared in a suitable solvent (e.g., DMSO).
-
Two-fold serial dilutions of the compounds are prepared in the appropriate broth in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate typical workflows and conceptual relationships in SAR studies.
Caption: Workflow for SAR studies of this compound analogs.
Caption: A hypothetical signaling pathway for an active analog.
Safety Operating Guide
Prudent Disposal Procedures for 1,13-Tridecanolide in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 1,13-Tridecanolide.
I. Understanding the Compound: Key Data for this compound
A thorough understanding of a chemical's properties is the first step in safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the following table outlines the critical information that researchers should seek and document. In the absence of specific data, a conservative assessment of potential hazards should be adopted.
| Data Point | Information for this compound | Significance for Disposal |
| CAS Number | 1725-04-8[1] | Uniquely identifies the chemical, ensuring correct information is sought and applied. |
| GHS Hazard Classification | Data not found in provided search results. | Determines the required personal protective equipment (PPE), and dictates segregation and labeling of waste. In the absence of data, treat as a potentially hazardous substance. |
| Physical Properties | Solid (based on general properties of similar compounds). | Influences the choice of waste container and spill cleanup procedures. |
| Solubility | Data not specified. | Important for selecting appropriate cleaning and decontamination methods. |
| Toxicity Data | Data not found. Macrocyclic lactones as a class can have biological activity.[2][3] | Lack of data necessitates handling with a high degree of caution to minimize exposure. |
| Environmental Hazards | Data not found. | In the absence of data, prevent release to the environment. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult and adhere to your institution's specific waste disposal procedures and local regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the lack of comprehensive safety data, this compound waste must be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Waste Containment and Labeling:
-
Use Appropriate Containers: Use containers that are chemically resistant and will not leak. For solid waste, a securely sealed bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1725-04-8," and the approximate quantity of the waste. Follow your institution's specific labeling requirements.
3. Storage of Waste:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This can harm aquatic life and may be a violation of local regulations.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.
III. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance, even in the absence of complete substance-specific data. By following these prudent practices, researchers can contribute to a safe and environmentally responsible laboratory environment.
References
Navigating the Safe Handling of 1,13-Tridecanolide: A Guide to Personal Protective Equipment and Disposal
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling 1,13-Tridecanolide, a risk-based approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure laboratory safety. As with any chemical, it is advisable to work in a well-ventilated area, such as a fume hood, to prevent the inhalation of any potential vapors or aerosols.[1][2]
| Body Part | Recommended PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common and effective choice for handling many chemicals.[1] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider thicker gauge gloves or changing gloves frequently. |
| Eyes | Safety glasses with side shields or safety goggles | Eye protection is mandatory to shield against splashes or accidental contact.[1][3] In situations with a higher risk of splashing, safety goggles offer more comprehensive protection. |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area (e.g., fume hood) | For routine handling of small quantities, working in a fume hood is generally sufficient. If there is a potential for generating significant aerosols or dust, a risk assessment should be conducted to determine if respiratory protection (e.g., a respirator) is necessary. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Any disposable materials that have come into contact with this compound, such as used gloves, weigh boats, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous and hazardous chemical waste. Ensure that all waste containers are properly sealed and labeled with the full chemical name and any known hazards before collection by EHS.
In the absence of a specific SDS, treating this compound with the standard precautions for handling laboratory chemicals is a prudent and necessary approach. By adhering to these guidelines, researchers can minimize risks and maintain a safe working environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
